Lincomycin
Description
This compound is a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis in Lincoln, Nebraska. Clinical use of this compound has largely been superseded by its semisynthetic derivative [clindamycin] due to its higher efficacy and a wider range of susceptible organisms, though this compound remains in use. this compound was approved by the FDA on December 29, 1964.
This compound has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and other organisms with data available.
This compound is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. This compound binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 4 approved and 1 investigational indication. This drug has a black box warning from the FDA.
An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
See also: Clindamycin (narrower); this compound Hydrochloride Anhydrous (active moiety of).
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-KIDUDLJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride) | |
| Record name | Lincomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023215 | |
| Record name | Lincomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water. | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINCOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous solid | |
CAS No. |
154-21-2 | |
| Record name | Lincomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lincomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lincomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lincomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOD072YW0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LINCOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187-190 | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Lincomycin's Mechanism of Action on the 50S Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial component of protein synthesis.[1] This guide provides a detailed examination of the molecular interactions between this compound and the 50S ribosomal subunit. It delves into the specific binding site, the inhibition of peptidyl transferase activity, and the ultimate disruption of peptide chain elongation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria and some anaerobic bacteria.[1][2] Its clinical utility stems from its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial 70S ribosome.[3] This specific targeting of bacterial ribosomes accounts for its selective toxicity.[3] Understanding the precise mechanism of action is paramount for overcoming antibiotic resistance and for the rational design of new lincosamide derivatives with improved efficacy.
Molecular Mechanism of Action
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[3] This is achieved through a series of interactions with the 50S ribosomal subunit, which ultimately stalls the process of translation.
Binding to the 50S Ribosomal Subunit
This compound specifically binds to the large 50S subunit of the bacterial ribosome.[1][4] The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[3] This interaction primarily involves the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.[3]
Structural studies have revealed that the α-methylthiolincosamine (α-MTL) sugar moiety of this compound plays a crucial role in this binding.[3] It forms hydrogen bonds with specific nucleotides within the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[3] The propyl hygric acid portion of this compound also contributes to the binding, although the majority of the interactions are mediated by the sugar moiety.[5]
Inhibition of Peptidyl Transferase Activity
By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNAs at the A-site (aminoacyl) and the P-site (peptidyl).[3] This interference with tRNA binding disrupts the catalytic activity of the peptidyl transferase center.
Kinetic studies have shown that this compound acts as a competitive inhibitor of the puromycin reaction, an assay that mimics peptide bond formation.[6] The inhibition is characterized by a two-step process: an initial, weaker binding followed by a slower isomerization to a more tightly bound state.[6] This suggests that this compound induces a conformational change in the ribosome upon binding.[6]
Interference with Peptide Chain Elongation
The binding of this compound within the PTC has two major consequences for peptide chain elongation:
-
Premature Dissociation of Peptidyl-tRNA: A primary inhibitory effect of this compound is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[3][7] This leads to the release of incomplete peptide chains, effectively halting protein synthesis.[3]
-
Blockade of the Nascent Peptide Exit Tunnel: this compound's binding position partially obstructs the entrance to the nascent peptide exit tunnel, the channel through which the growing polypeptide chain emerges from the ribosome.[1] This further contributes to the cessation of protein synthesis.[1]
While this compound primarily affects the elongation step, some studies suggest it can also have minor effects on the initiation of peptide chains under specific conditions.[8][9]
Quantitative Data
The interaction of this compound with the ribosome and its inhibitory effects have been quantified through various biochemical and biophysical assays.
| Parameter | Value | Organism/System | Method | Reference |
| Ki (Initial Inhibition) | 10.0 µM | Escherichia coli (in vitro) | Kinetic analysis of the puromycin reaction | [6] |
| K'i (Late Inhibition) | 2.0 µM | Escherichia coli (in vitro) | Kinetic analysis of the puromycin reaction | [6] |
| Kdiss | 5 µM | Escherichia coli | Chemical Footprinting | [10][11] |
| IC50 (Protein Synthesis) | 0.03 ± 0.002 µg/mL | Staphylococcus aureus (in vitro) | In vitro translation assay | [12] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Ribosome Binding Assay (Competitive Displacement)
This assay measures the affinity of this compound for the ribosome by quantifying its ability to displace a radiolabeled ligand that binds to an overlapping site.[3]
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli) using differential centrifugation.[3]
-
Radiolabeling: Utilize a radiolabeled antibiotic known to bind to the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.[3]
-
Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled this compound.[3]
-
Separation: After reaching equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane.[3]
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.[3]
-
Data Analysis: Plot the retained radioactivity against the concentration of this compound. The concentration of this compound that displaces 50% of the bound radioligand (IC₅₀) can be used to determine the binding affinity (Ki).[3]
In Vitro Translation Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[13][14]
Methodology:
-
Reaction Setup: Prepare a master mix containing a commercial E. coli S30 extract system for in vitro transcription and translation, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine or [³H]-leucine), and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Measurement: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the untreated control. Determine the IC50 value.
Chemical Footprinting
This technique identifies the specific nucleotides in the 23S rRNA that are protected by this compound binding, thus revealing its binding site.[10][15]
Methodology:
-
Ribosome-Lincomycin Complex Formation: Incubate isolated 70S ribosomes or 50S subunits with this compound.
-
Chemical Modification: Treat the complexes with chemical probes that modify specific rRNA bases (e.g., dimethyl sulfate for adenine and cytosine, kethoxal for guanine).[10][15] Bases that are protected by this compound binding will not be modified.
-
RNA Extraction: Extract the 23S rRNA from the treated ribosomes.
-
Primer Extension: Use a radiolabeled primer that anneals to a downstream sequence of the 23S rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified bases.
-
Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Analysis: Compare the pattern of reverse transcription stops in the presence and absence of this compound. The absence of a band in the this compound-treated sample indicates protection of that specific nucleotide by the antibiotic.
Visualizations
Mechanism of Action
Caption: this compound's inhibitory action on the 50S ribosomal subunit.
Experimental Workflow: Ribosome Binding Assay
Caption: Workflow for a competitive ribosome binding assay.
Conclusion
This compound's mechanism of action is a well-defined process involving specific binding to the 50S ribosomal subunit's peptidyl transferase center. This interaction effectively inhibits protein synthesis by preventing peptide bond formation and promoting the premature dissociation of peptidyl-tRNA. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a solid foundation for the development of novel antibiotics that can circumvent existing resistance mechanisms. Further research into the structural dynamics of the this compound-ribosome complex will continue to offer valuable insights for future drug discovery efforts.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow-onset inhibition of ribosomal peptidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lincosamide antibiotics stimulate dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound and Clindamycin on Peptide Chain Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound and clindamycin on peptide chain initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the antibiotics clindamycin and this compound with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the antibiotics clindamycin and this compound with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Lincomycin Biosynthesis Pathway in Streptomyces lincolnensis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lincomycin, a potent lincosamide antibiotic, is a secondary metabolite produced by the soil actinomycete Streptomyces lincolnensis.[1] It is clinically significant for its activity against Gram-positive and anaerobic bacteria.[1][2] The biosynthesis of this compound is a complex, bifurcated process orchestrated by a dedicated gene cluster (lmb). This guide provides a comprehensive technical overview of the genetic and enzymatic pathways, regulatory networks, quantitative production data, and key experimental protocols involved in the study of this compound biosynthesis.
The this compound Biosynthetic Gene Cluster (lmb)
The genetic blueprint for this compound production is located within the ~35 kb lmb gene cluster.[3] This cluster contains approximately 27 open reading frames encoding biosynthetic (lmb) and regulatory proteins, alongside three resistance genes (lmrA, lmrB, lmrC).[3][4] The industrial overproduction of this compound in strains like S. lincolnensis 78-11 has been linked to the duplication of this gene cluster, highlighting the role of gene dosage in enhancing antibiotic yield.[4]
The Bifurcated Biosynthetic Pathway
The synthesis of this compound A is divided into two independent sub-pathways that create its constituent parts: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL).[1] These precursors are then condensed and subjected to final modifications to yield the mature antibiotic.[1][3]
Biosynthesis of 4-propyl-L-proline (PPL)
The PPL moiety originates from the primary metabolite L-tyrosine.[1][5] A series of enzymatic transformations, catalyzed by proteins encoded in the lmb cluster, convert L-tyrosine into PPL.[1][6]
Key Enzymatic Steps:
-
Hydroxylation: LmbB2, a unique heme protein, hydroxylates L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[1][7][8]
-
Ring Cleavage: LmbB1, an extradiol-cleaving 2,3-dioxygenase, opens the aromatic ring of L-DOPA.[1]
-
Cyclization and Modification: Subsequent steps involving LmbA (a putative γ-glutamyltransferase), LmbW (a methyltransferase), and LmbX/LmbY are required to form the final 4-propyl-L-proline ring structure.[1][6][9]
Biosynthesis of Methylthiolincosamide (MTL)
The formation of the unique eight-carbon amino thiosugar, MTL, is a more intricate process starting from intermediates of primary metabolism, such as fructose-6-phosphate.[1] The pathway involves the construction of an octose sugar, which then undergoes a series of crucial modifications.
Key Enzymatic Steps:
-
Octose Formation: LmbR (a transaldolase) condenses ribose 5-phosphate and fructose 6-phosphate to form the C8 octose backbone.[6]
-
GDP-Octose Synthesis: A series of enzymes including LmbN, LmbP, LmbK, and LmbO convert the initial octose into GDP-ᴅ-erythro-α-ᴅ-gluco-octose.[6][10][11]
-
Maturation to GDP-Lincosamide: This key intermediate is converted to GDP-ᴅ-α-ᴅ-lincosamide through a series of reactions including epimerization, dehydration, and transamination, catalyzed by enzymes LmbM, LmbL, LmbZ, and LmbS.[2][10][11]
-
Sulfur Incorporation and Methylation: The final steps involve the attachment of a sulfur atom and subsequent methylation to form MTL.[1]
Condensation and Final Assembly
The two precursors, PPL and MTL, are joined via an amide bond. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like system involving LmbC, LmbD, and LmbN.[1][6] The resulting intermediate, N-demethylthis compound, undergoes a final S-adenosyl-L-methionine (SAM)-dependent methylation step catalyzed by the methyltransferase LmbJ to produce the biologically active this compound A.[1][3]
Regulation of this compound Biosynthesis
This compound production is tightly controlled by a complex regulatory network involving both cluster-situated and global regulators.
-
LmbU: A novel transcriptional regulator encoded within the lmb cluster. LmbU acts as a positive regulator, activating the expression of several key biosynthetic genes, including lmbA, lmbC, lmbJ, and lmbW.[3][12] Overexpression of lmbU has been shown to significantly increase this compound production.[13]
-
BldD: A global developmental regulator in Streptomyces. BldD directly binds to the upstream regions of multiple lmb and lmr genes, playing a vital role in activating the entire biosynthetic cluster.[14] Deletion of bldD nearly abolishes this compound production.[14]
-
DeoR: A versatile regulator that negatively impacts this compound biosynthesis. Deletion of the deoR gene leads to a significant increase in this compound yield.[15] DeoR represses the transcription of genes within the lmb cluster and also other regulatory genes.[15][16]
-
DasR: A global regulator that acts as a positive regulator of this compound biosynthesis, likely through an indirect mechanism.[17]
Quantitative Data on this compound Production
Classical strain improvement through mutagenesis and screening has led to substantial increases in this compound titers compared to wild-type strains.
| Strain | Description | This compound Titer | Fold Increase (Approx.) | Reference |
| S. lincolnensis NRRL 2936 | Wild-Type Strain | 87.3 mg/L | 1x | [1] |
| S. lincolnensis B48 | High-Yield Industrial Strain | 2.5 g/L | ~30x | [1][18] |
| S. lincolnensis LA219XΔ4846-2919 | Engineered High-Yield Strain | 6.56 g/L | ~75x | [19] |
| S. lincolnensis (Optimized Medium) | Wild-Type with Optimized Fermentation | 1345 µg/ml (1.345 g/L) | ~15x | [20][21] |
| S. lincolnensis (Optimized Medium) | Industrial Strain with Optimized Fermentation | 4600 mg/L (4.6 g/L) | ~53x | [22][23] |
Key Experimental Protocols
Gene Deletion via CRISPR/Cas9
This protocol provides a general workflow for targeted gene deletion in S. lincolnensis, a common method for studying gene function.
Methodology:
-
Plasmid Construction:
-
Design a specific single guide RNA (sgRNA) to target the gene of interest.
-
Amplify ~1 kb upstream and downstream homologous arms from the S. lincolnensis genome.[17]
-
Use fusion PCR to ligate the upstream and downstream arms, creating a template for homologous recombination.
-
Clone the sgRNA and the fused homologous arms into a suitable CRISPR/Cas9 vector (e.g., pKCcas9dO).[17]
-
-
Conjugation:
-
Transform the final plasmid into a donor E. coli strain (e.g., S17-1).
-
Perform intergeneric conjugation between the E. coli donor and S. lincolnensis recipient on a suitable medium (e.g., ISP-4).
-
-
Screening and Verification:
-
Overlay the conjugation plates with antibiotics (e.g., nalidixic acid and apramycin) to select for S. lincolnensis exconjugants.
-
Isolate individual colonies and screen for the desired double-crossover deletion event using PCR with primers flanking the target gene.
-
Confirm the deletion by DNA sequencing of the PCR product.
-
This compound Fermentation and Quantification
Methodology:
-
Seed Culture: Inoculate spores of S. lincolnensis into a seed medium and incubate at 28-30°C with shaking (220 rpm) for 48 hours.[23]
-
Production Culture: Transfer the seed culture (e.g., 10% v/v) into the fermentation production medium.[24] Incubate at 28-30°C with shaking for 7-8 days.[17][23]
-
Sample Preparation:
-
Quantification by HPLC:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., potassium phosphate) at a ratio of 20-40% acetonitrile.[1]
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.[1]
-
Quantification: Calculate the concentration by comparing the peak area to a standard curve generated with pure this compound hydrochloride.[1]
-
Electrophoretic Mobility Shift Assay (EMSA)
Methodology:
-
Protein Expression and Purification:
-
Clone the regulator gene (e.g., lmbU, deoR) into an expression vector (e.g., pCold II) with a purification tag (e.g., 6xHis).[17]
-
Overexpress the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA column).
-
-
Probe Preparation:
-
Amplify the promoter region of the target gene (e.g., lmbA) via PCR.
-
Label the DNA probe, typically with a non-radioactive label like biotin or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the purified regulatory protein with the labeled DNA probe in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add a specific unlabeled probe (competitor) or a non-specific unlabeled probe (non-competitor) to the reaction.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
Transfer the DNA to a nylon membrane and detect the labeled probe using a suitable detection method (e.g., streptavidin-HRP for biotin). A shifted band indicates a protein-DNA interaction.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of lincosamide formation complete the biosynthetic pathway for this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular characterization of the this compound-production gene cluster of Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies of lincosamide formation complete the biosynthetic pathway for this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The Novel Transcriptional Regulator LmbU Promotes this compound Biosynthesis through Regulating Expression of Its Target Genes in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Developmental regulator BldD directly regulates this compound biosynthesis in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DeoR regulates this compound production in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DeoR regulates this compound production in Streptomyces lincolnensis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Complete genome sequence of high-yield strain S. lincolnensis B48 and identification of crucial mutations contributing to this compound overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. [PDF] Statistical Modelling and Optimization of Fermentation Medium for this compound Production by Streptomyces lincolnensis Immobilized Cells | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Structural and Functional Differences Between Lincomycin and Clindamycin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin, a natural antibiotic produced by the actinobacterium Streptomyces lincolnensis, was the first of the lincosamide class to be discovered.[1][2] While effective, its clinical use has been largely superseded by its semi-synthetic derivative, clindamycin.[2][3] Clindamycin is derived from this compound through a targeted chemical modification that significantly enhances its pharmacokinetic properties and clinical efficacy.[4][5] This technical guide provides a detailed examination of the core structural differences between these two compounds, the synthetic process to derive clindamycin, and the resulting implications for their physicochemical properties, mechanism of action, and biological activity.
Core Structural Differentiation
The fundamental difference between this compound and clindamycin lies in a single stereospecific substitution at the C7 position of the amino-octose sugar moiety. This compound possesses a hydroxyl (-OH) group at the 7(R) position. In clindamycin, this hydroxyl group is replaced by a chlorine (-Cl) atom, and critically, the stereochemistry at this center is inverted to the 7(S) configuration.[6][7][8] This 7(S)-chloro-7-deoxythis compound structure is the hallmark of clindamycin.[7]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 5. nbinno.com [nbinno.com]
- 6. Clindamycin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Lincomycin's Spectrum of Activity Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of lincomycin against a range of clinically relevant Gram-positive bacteria. The data presented is curated from peer-reviewed literature and standardized testing methodologies to offer a valuable resource for research and development professionals in the field of infectious diseases. This document details this compound's mechanism of action, summarizes its quantitative antimicrobial activity, outlines the experimental protocols for determining susceptibility, and illustrates key concepts through diagrams.
Mechanism of Action and Resistance
This compound is a lincosamide antibiotic that exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It specifically binds to the 23S portion of the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][3]
Bacterial resistance to this compound in Gram-positive organisms primarily occurs through modification of the antibiotic's target site. This is often due to the methylation of the 23S rRNA, which reduces the binding affinity of the drug to the ribosome.[1]
Quantitative Spectrum of Activity
The in vitro activity of this compound against various Gram-positive bacteria is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound against key Gram-positive pathogens.
Table 1: this compound MIC Values for Staphylococcus Species
| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 49 | 1.56 | - | 0.78 - 3.13 | [4] |
| Staphylococcus aureus | - | - | - | 0.2 - 32 | [5] |
| Staphylococcus aureus | 75% susceptible | - | - | - | [6] |
Table 2: this compound MIC Values for Streptococcus Species
| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pyogenes (Group A) | 18,628 (10 resistant) | - | - | up to 200 (resistant) | [7] |
| Streptococcus pneumoniae | - | - | - | 0.05 - 0.4 | [5] |
| Streptococcus pyogenes | - | - | - | 0.04 - 0.8 | [5] |
| Alpha-hemolytic streptococci | 25 | - | - | mean MBC 0.40 - 1.05 | [4] |
| Beta-hemolytic streptococci | 25 | - | - | - | [4] |
Table 3: this compound MIC Values for Enterococcus Species
| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Vancomycin-resistant Enterococci (VRE) | 38 | 2 | 2 | - | [8] |
Table 4: this compound MIC Values for Other Gram-Positive Bacteria
| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Listeria monocytogenes | 59 | - | - | ≥4 (93.22% resistant) | [9] |
| Corynebacterium spp. | 121 | - | - | - | [10] |
| Bacillus spp. | 85 | - | - | Species-specific sensitivity | [11][12] |
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and comparability of results.[13][14][15][16][17]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: A serial two-fold dilution of the this compound stock solution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of antibiotic concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Agar Dilution Method
The agar dilution method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacterium.[18][19][20][21][22]
Detailed Methodology:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (typically delivering 10^4 CFU per spot) is inoculated onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation spot.
Visualizations
This compound's Mechanism of Action and Resistance
The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in susceptible Gram-positive bacteria and how resistance can develop through ribosomal modification.
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for MIC Determination
The following diagram outlines the logical flow of the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination methods.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Combined Anti-Bacterial Actions of this compound and Freshly Prepared Silver Nanoparticles: Overcoming the Resistance to Antibiotics and Enhancement of the Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Inoculum Size on In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Efficacy of this compound against the strains of Staphylococcus aureus isolated from various types of pyodermas in children : in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of group A beta-hemolytic streptococci to this compound and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjima.org [mjima.org]
- 9. Antimicrobial susceptibility, multilocus sequence typing, and virulence of listeria isolated from a slaughterhouse in Jiangsu, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. woah.org [woah.org]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. rr-asia.woah.org [rr-asia.woah.org]
The Molecular Basis of Lincomycin Resistance in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy, however, is increasingly challenged by the emergence and spread of bacterial resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in bacteria. Key resistance strategies include target site modification through ribosomal RNA (rRNA) methylation by Erm and Cfr methyltransferases, enzymatic inactivation of the antibiotic by lincosamide nucleotidyltransferases (Lnu), and active efflux of the drug from the bacterial cell. This document details these mechanisms, presents quantitative data on resistance levels, provides detailed experimental protocols for their characterization, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanisms of this compound Resistance
Bacteria have evolved several distinct mechanisms to counteract the inhibitory effects of this compound. These can be broadly categorized into three primary strategies: alteration of the drug target, enzymatic modification of the drug, and reduction of intracellular drug concentration via active efflux.
Target Site Modification: A Tale of Two Methyltransferases
The most prevalent mechanism of this compound resistance involves the modification of its target, the 23S rRNA component of the 50S ribosomal subunit. This modification, typically methylation, sterically hinders this compound binding to the peptidyl transferase center, thereby preventing the inhibition of protein synthesis.[1][2] Two key families of methyltransferases are responsible for this form of resistance.
-
Erm Methyltransferases: The erythromycin ribosome methylase (Erm) enzymes, encoded by various erm genes (e.g., ermA, ermB, ermC), catalyze the mono- or dimethylation of an adenine residue at position A2058 (E. coli numbering) of the 23S rRNA.[3][4] This modification confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[4] The expression of erm genes can be either constitutive or inducible. Inducible resistance is a particularly insidious clinical challenge, as it may not be detected by standard susceptibility testing.[1]
-
Cfr Methyltransferase: The cfr gene encodes a methyltransferase that modifies position A2503 of the 23S rRNA by adding a methyl group at the C8 position of the adenine base.[5][6] This modification confers a multidrug resistance phenotype that includes phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA).[5][6] The cfr gene is often located on mobile genetic elements, facilitating its spread among different bacterial species.[5]
Enzymatic Inactivation: Disarming the Threat
A second major resistance strategy is the enzymatic inactivation of this compound itself. This is primarily carried out by lincosamide nucleotidyltransferases, which are encoded by the lnu genes (previously known as lin genes).[1]
-
Lincosamide Nucleotidyltransferases (Lnu): Enzymes such as LnuA and LnuB catalyze the adenylylation of this compound, a chemical modification that renders the antibiotic unable to bind to its ribosomal target.[1] This mechanism confers resistance specifically to lincosamides.
Active Efflux: Pumping Out the Problem
The third mechanism involves actively transporting this compound out of the bacterial cell, thereby preventing it from reaching a sufficient intracellular concentration to inhibit protein synthesis.
-
ABC Transporters and MFS Pumps: ATP-binding cassette (ABC) transporters and pumps of the major facilitator superfamily (MFS) are involved in the efflux of various antibiotics, including lincosamides. The msrA gene, for instance, encodes an ABC transporter that can confer resistance to macrolides and streptogramin B, and may contribute to reduced susceptibility to lincosamides.[1]
Quantitative Data on this compound Resistance
The level of resistance conferred by different mechanisms can be quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound. The following tables summarize representative MIC values for bacterial strains with and without specific resistance determinants.
Table 1: this compound MICs for Strains with Target Site Modification Genes
| Bacterial Species | Strain | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | RN4220 | Wild-type | 0.5 - 1 | [7] |
| Staphylococcus aureus | RN4220 transformant | cfr | 16 - >128 | [7] |
| Escherichia coli | DH5α | Wild-type | 25 | [8] |
| Escherichia coli | DH5α transformant | cfr | 256 | [8] |
| Staphylococcus aureus | Clinical Isolate | ermC (inducible) | >256 (with induction) | [8] |
| Streptococcus agalactiae | UCN36 | lnu(C) | 16 | |
| Streptococcus uberis | UCN 42 | lnu(D) | 2 |
Table 2: this compound MICs for Strains with Efflux Pump Genes
| Bacterial Species | Strain | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | RN4220 | Wild-type | 0.5 - 1 | [7] |
| Staphylococcus aureus | Clinical Isolate | msrA | 4 - 8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Materials:
-
This compound hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial inoculum. The final volume in each well should be 100 µL. Include a growth control well (inoculum without antibiotic).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
PCR-Based Detection of Resistance Genes (erm, cfr, lnu)
Materials:
-
Bacterial genomic DNA extract
-
Gene-specific forward and reverse primers (e.g., for ermC, cfr, lnuA)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocol.
-
PCR Reaction Setup: Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for the target resistance gene. Add the template DNA.
-
Thermocycling: Perform PCR using the following general cycling conditions, optimizing the annealing temperature based on the primer set:
-
Initial denaturation: 94°C for 3-5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of the expression levels of resistance genes, which is particularly useful for studying inducible resistance.
Materials:
-
RNAprotect Bacteria Reagent
-
RNeasy Mini Kit (or equivalent) for RNA extraction
-
DNase I
-
Reverse transcriptase and random primers for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for the target gene (e.g., ermC) and a reference (housekeeping) gene
Procedure:
-
RNA Stabilization and Extraction: Treat bacterial cultures (with and without an inducing agent like erythromycin) with RNAprotect Bacteria Reagent. Extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase and random primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, the gene-specific primers, and a SYBR Green or TaqMan-based master mix. A typical thermal profile is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound resistance.
Inducible ermC-Mediated Resistance Pathway
Caption: Signaling pathway of inducible ermC-mediated this compound resistance.
Experimental Workflow for Characterizing Resistance in a Clinical Isolate
Caption: Workflow for characterizing this compound resistance in a clinical isolate.
Conclusion
The molecular basis of this compound resistance in bacteria is multifaceted, involving sophisticated strategies of target modification, enzymatic inactivation, and active efflux. A thorough understanding of these mechanisms is paramount for the development of novel antimicrobial agents that can circumvent or overcome existing resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued surveillance and investigation of this compound resistance, ultimately contributing to the global effort to combat antimicrobial resistance.
References
- 1. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. qiagen.com [qiagen.com]
- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogen Profiling: Rapid Molecular Characterization of Staphylococcus aureus by PCR/Electrospray Ionization-Mass Spectrometry and Correlation with Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dawn of a Lincosamide: A Technical Guide to the Discovery and History of Lincomycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and history of the lincosamide antibiotic, lincomycin. From its serendipitous discovery in a Nebraskan soil sample to its elucidation as a potent inhibitor of bacterial protein synthesis, this guide details the pivotal experiments, methodologies, and quantitative data that have defined our understanding of this important therapeutic agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational work that established this compound and the lincosamide class of antibiotics.
Discovery and Origin
The story of this compound began in the early 1960s when scientists at The Upjohn Company (now part of Pfizer Inc.) isolated the antibiotic from a strain of Streptomyces lincolnensis. This novel actinomycete was discovered in a soil sample collected from Lincoln, Nebraska, which gave the antibiotic its name.[1][2][3] This discovery was a product of the extensive soil screening programs of the mid-20th century, which aimed to identify new antibiotic-producing microorganisms.[3] The producing organism, Streptomyces lincolnensis, is a Gram-positive, filamentous bacterium characterized by a complex life cycle involving the formation of a mycelial network and spore production.[3]
Isolation and Structural Elucidation
The initial challenge following the discovery of its antimicrobial activity was the isolation and purification of the active compound. Early methods involved a multi-step process of fermentation, extraction, and purification to obtain crystalline this compound hydrochloride.[2]
Subsequent chemical studies were crucial in determining the unique structure of this compound. It was found to be composed of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α-methylthiolincosamine (α-MTL).[4][5] The absolute configuration of this compound hydrochloride monohydrate was later confirmed by single-crystal X-ray crystallography.[6]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[4][7] This is achieved by binding to the 50S subunit of the bacterial ribosome.[7][8][9] The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[9] By binding to this site, this compound interferes with the proper positioning of aminoacyl-tRNAs and stimulates the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation.[9]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Fermentation of Streptomyces lincolnensis
This protocol is a generalized representation based on early discovery methods for the production of this compound.[2][3]
-
Inoculation: A pure culture of Streptomyces lincolnensis is inoculated into a suitable fermentation medium.
-
Medium Composition: The medium typically contains sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, ammonium salts), and essential minerals.[2]
-
Fermentation Conditions: The fermentation is carried out in large, aerated fermenters.
-
Temperature: 25-30°C[2]
-
pH: Controlled to maintain optimal production.
-
Duration: Several days.
-
Extraction and Purification of this compound
The following is a generalized workflow for the extraction and purification of this compound from the fermentation broth.[2][3]
-
Harvesting: The fermentation broth is harvested.
-
Mycelium Separation: The mycelium is separated from the clarified broth by filtration, often with a filter agent.[2]
-
Solvent Extraction:
-
Back-Extraction: The this compound is then back-extracted from the organic solvent into an acidic aqueous solution (pH 2-3).[2][3]
-
Purification: The acidic aqueous extract is neutralized and further purified using column chromatography with adsorbents like alumina or silica gel.[2]
-
Crystallization:
Experimental Workflow Diagram
Caption: Generalized workflow for this compound production.
Quantitative Data
This compound Production Yields
The production of this compound is highly dependent on the strain of S. lincolnensis and the fermentation conditions. Through decades of classical mutagenesis and screening, high-yield strains have been developed.[3]
| Strain | Production Yield | Reference |
| S. lincolnensis NRRL 2936 (Wild-type) | 87.3 mg/L | [3] |
| S. lincolnensis B48 (High-yield) | up to 2.5 g/L | [3] |
In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)
This compound exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria and some anaerobic organisms.
| Bacterium | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.2 - 32 | [10] |
| Streptococcus pneumoniae | 0.05 - 0.4 | [10] |
| Streptococcus pyogenes | 0.04 - 0.8 | [10] |
Clinical History and Evolution
This compound was released for medical use in September 1964.[10] It proved to be effective against a range of Gram-positive pathogens, including Staphylococcus, Streptococcus, and Pneumococcus. Early clinical trials demonstrated its efficacy in treating infections of the skin and soft tissues, respiratory tract, and bones and joints.[11][12][13]
However, the use of this compound has been associated with adverse effects, most notably the risk of pseudomembranous colitis caused by Clostridium difficile. This led to the development of a semi-synthetic derivative, clindamycin, which is derived from this compound by replacing the 7-hydroxy group with a chlorine atom.[10] Clindamycin exhibits improved antibacterial activity and better absorption, and has largely superseded this compound in clinical practice.[4]
Conclusion
The discovery of this compound marked a significant advancement in antibiotic therapy, introducing the lincosamide class of drugs. The journey from its isolation from a soil microorganism to its detailed characterization and clinical application exemplifies the classic era of antibiotic discovery. While its clinical use has diminished in favor of its derivative, clindamycin, the foundational research on this compound continues to be relevant for understanding lincosamide antibiotics, bacterial protein synthesis, and the ongoing challenge of antimicrobial resistance. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for contemporary researchers in the field.
References
- 1. Lincosamides - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal and molecular structure and absolute configuration of this compound hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. onlinejima.com [onlinejima.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Lincomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin hydrochloride, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, is a critical therapeutic agent against a range of Gram-positive and anaerobic bacteria. A thorough understanding of its physicochemical properties is paramount for the successful formulation, development, and manufacturing of stable, safe, and efficacious drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, detailed experimental protocols for their determination, and a summary of its mechanism of action.
Chemical and Physical Properties
This compound hydrochloride is a white or almost white crystalline powder.[1] It exists in various forms, including the anhydrous, monohydrate, and hemihydrate forms, each with distinct properties. The monohydrate is a common commercially available form.[1]
Chemical Structure and Molecular Formula
The chemical structure of this compound consists of a propylhygric acid moiety linked to an α-methylthiolincosamine sugar. The hydrochloride salt is formed at the basic N-methylproline.
Structure of this compound
Caption: Chemical structure of this compound.
The molecular formula and molecular weight vary depending on the hydration state of the molecule.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C18H35ClN2O6S | 443.00[2] |
| Monohydrate | C18H37ClN2O7S | 461.01[3][4] |
Physicochemical Data
A summary of the key physicochemical properties of this compound hydrochloride is presented below. These parameters are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value |
| Melting Point | 151-157 °C (monohydrate) |
| pKa | 7.6[5] |
| Solubility | |
| Water | Freely soluble (≥ 50 mg/mL)[1][6] |
| Ethanol (96%) | Slightly soluble[7][8] |
| DMSO | 89 mg/mL[9] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
References
- 1. This compound hydrochloride | 859-18-7 [chemicalbook.com]
- 2. This compound Hydrochloride Anhydrous | C18H35ClN2O6S | CID 64710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride monohydrate | C18H37ClN2O7S | CID 71476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. This compound hydrochloride monohydrate CAS#: 7179-49-9 [m.chemicalbook.com]
- 8. drugfuture.com [drugfuture.com]
- 9. selleckchem.com [selleckchem.com]
The Architecture of Innovation: A Technical Guide to the Chemical Synthesis of Lincomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Lincomycin, a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis, has long been a cornerstone in combating Gram-positive bacterial infections.[1][2] Its unique structure, characterized by a pyrrolidine ring linked to a pyranose moiety, has served as a versatile scaffold for chemical modification.[3] The drive to enhance its antibacterial spectrum, improve efficacy against resistant strains, and refine its pharmacokinetic profile has led to the development of numerous derivatives. This technical guide provides an in-depth exploration of the chemical synthesis of these vital therapeutic agents, focusing on key derivatives, synthetic methodologies, and the structure-activity relationships that govern their potency.
The Rationale for Derivatization
While this compound is effective, the emergence of bacterial resistance and the desire for broader applications have necessitated the creation of semi-synthetic analogs.[4] The primary goals of derivatization include:
-
Overcoming Resistance: A significant challenge is resistance mediated by the erm gene, which encodes for an enzyme that methylates the ribosomal binding site, reducing drug affinity.[4][5] Novel derivatives aim to circumvent this mechanism.
-
Enhancing Potency: Modifications can increase the binding affinity of the antibiotic to the bacterial ribosome, leading to lower minimum inhibitory concentrations (MICs).[6]
-
Broadening the Spectrum: While primarily active against Gram-positive bacteria, research has explored derivatives with activity against anaerobic bacteria and even protozoans like Plasmodium falciparum, the causative agent of malaria.[4][7]
-
Improving Pharmacokinetics: Altering the chemical structure can improve oral absorption, tissue penetration, and metabolic stability.
Clindamycin, the most prominent this compound derivative, exemplifies a successful modification, exhibiting superior antibacterial activity and better oral absorption compared to its parent compound.[3][8] It is synthesized by a stereospecific replacement of the 7-(R)-hydroxyl group of this compound with a chlorine atom, resulting in a 7-(S)-chloro configuration.[1][3]
Core Synthetic Strategies
The chemical synthesis of this compound derivatives primarily involves the modification of the parent molecule. Key sites for derivatization are the C-6 and C-7 positions on the methylthio-lincosamide (sugar) moiety and the C-4' position on the propylproline (amino acid) moiety.[5][7]
Modification at the C-7 Position: The Clindamycin Archetype
The conversion of this compound to clindamycin is a foundational semi-synthetic process. This nucleophilic substitution reaction inverts the stereochemistry at the C-7 position, which is crucial for its enhanced activity.
Caption: General workflow for the synthesis of Clindamycin from this compound.
Other modifications at the C-7 position involve introducing different substituents via SN2 reactions, the Mitsunobu reaction, or palladium-catalyzed cross-coupling to generate novel analogs with potent activities against resistant pathogens.[5] For instance, the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at C-7 has shown significant activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes.[9]
Modifications at the C-6 and C-7 Positions
Dual modifications at both the C-6 and C-7 positions have been explored to further optimize antibacterial activity.[9][10] These syntheses often start from methyl α-thiolincosaminide, allowing for the introduction of various substituents. Structure-activity relationship (SAR) studies have shown that analogs with a 4′-cis-(cyclopropylmethyl)piperidine group at the 6-position and a para-heteroaromatic-phenylthio group at the C-7 position exhibit exceptionally strong activities against resistant strains.[10]
Mutasynthesis: A Biotechnological Approach
An alternative to purely chemical synthesis is mutasynthesis, which combines genetic engineering with precursor-directed biosynthesis.[7] This process involves creating a mutant strain of S. lincolnensis that is blocked in the biosynthesis of a natural precursor, such as 4-propyl-l-proline (PPL).[7] By feeding structurally modified analogs of this precursor to the mutant strain, novel this compound derivatives can be produced. This method has been successfully used to generate 4′-alkyl-4′-depropyllincomycins, such as 4′-butyl-4′-depropylthis compound (BULIN) and 4′-pentyl-4′-depropylthis compound (PELIN), in high titers without contamination from the parent this compound.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, cultivation of producing strains and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lincosamides - Wikipedia [en.wikipedia.org]
- 4. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel this compound derivatives. Part 4: synthesis of novel this compound analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutasynthesis of this compound Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of novel this compound derivatives. IV. Optimization of an N-6 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Understanding the pharmacokinetics of lincomycin in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Lincomycin
Introduction
This compound is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[1][2] It exerts its bacteriostatic effect primarily against Gram-positive bacteria by inhibiting protein synthesis.[3][4] While its clinical use has been largely succeeded by its semi-synthetic derivative, clindamycin, this compound remains a subject of interest for its unique properties and potential applications.[1] A thorough understanding of its in vitro pharmacokinetics—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core in vitro pharmacokinetic profile of this compound, details key experimental protocols, and visualizes its mechanism of action and other relevant pathways.
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[3][5] It binds specifically to the 23S ribosomal RNA within the peptidyl transferase center, the site of peptide bond formation.[6][7] This interaction blocks the ribosomal exit tunnel, preventing the elongation of nascent polypeptide chains and effectively halting protein synthesis, which is essential for bacterial growth and replication.[4][5]
Caption: this compound's mechanism of action targeting the 50S ribosomal subunit.
In Vitro Pharmacokinetic Profile
The in vitro characterization of a drug's ADME properties is fundamental to predicting its in vivo behavior.
Absorption and Permeability
While most absorption data is derived from in vivo studies, which show rapid oral absorption reduced by the presence of food, in vitro models are essential for mechanistic understanding.[3] Standard assays using cell lines like Caco-2 can be employed to determine intestinal permeability, identify potential transport mechanisms, and assess whether this compound is a substrate for efflux pumps such as P-glycoprotein.
Distribution and Plasma Protein Binding
This compound distributes into a majority of body tissues.[3] A key determinant of distribution is its binding to plasma proteins. In vitro studies have shown that this compound's binding to serum proteins is saturable and concentration-dependent.[1][8] It is suggested to bind primarily to α1-acid glycoprotein.[1] The degree of binding varies significantly with the drug concentration, a critical factor in determining the free (active) fraction of the drug.
Metabolism
Direct in vitro metabolism studies on this compound are not extensively detailed in the available literature. However, in vivo data showing a twofold longer serum half-life in patients with hepatic impairment suggests that the liver is a site of metabolism or excretion.[2][9] The related compound, clindamycin, is a known substrate and weak inducer of the cytochrome P450 enzyme CYP3A4.[10] While this does not directly implicate the same pathway for this compound, it suggests that investigating this compound's interaction with major CYP enzymes using human liver microsomes is a critical area for further research.
Summary of Quantitative Pharmacokinetic Data
The following table summarizes key quantitative in vitro and related pharmacokinetic parameters for this compound.
| Parameter | Value | Organism/System | Notes | Citation |
| Serum Protein Binding | 28% to 86% | Human | Binding is saturable and decreases with increasing serum concentration. | [1] |
| Biological Half-life | 5.4 ± 1.0 hours | Human | Following IV or IM administration. | [2][9] |
| MIC (S. aureus) | 0.2 - 32 µg/mL | Staphylococcus aureus | Minimum Inhibitory Concentration range. | [2] |
| MIC (S. pneumoniae) | 0.05 - 0.4 µg/mL | Streptococcus pneumoniae | Minimum Inhibitory Concentration range. | [2] |
| MIC (S. pyogenes) | 0.04 - 0.8 µg/mL | Streptococcus pyogenes | Minimum Inhibitory Concentration range. | [2] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro pharmacokinetic studies.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.[4]
Methodology:
-
Preparation of this compound Stock: Prepare a sterile, high-concentration stock solution of this compound and perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Bacterial Inoculum: Culture the test organism overnight and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.
Caption: Experimental workflow for MIC determination via broth microdilution.
Protocol: In Vitro Plasma Protein Binding Assay
Ultrafiltration is a common and reliable method to separate free drug from protein-bound drug in plasma.[8]
Methodology:
-
Sample Preparation: Spike human plasma with known concentrations of this compound.
-
Incubation: Incubate the samples at 37°C for a sufficient time to allow binding to reach equilibrium.
-
Ultrafiltration: Transfer an aliquot of the incubated plasma to a centrifugal ultrafiltration device (e.g., with a 30 kDa molecular weight cutoff membrane).
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.
-
Quantification: Accurately measure the concentration of this compound in the ultrafiltrate (representing the free drug concentration, Cfree) and in the initial plasma sample (total drug concentration, Ctotal) using a validated analytical method like LC-MS/MS or a microbiological assay.
-
Calculation: Calculate the percentage of protein binding using the formula: % Bound = ((C_total - C_free) / C_total) * 100.
Caption: Workflow for determining plasma protein binding using ultrafiltration.
Effects on Cellular Signaling (In Vitro)
Interestingly, this compound can have effects beyond simple protein synthesis inhibition, particularly at concentrations below the MIC. In Streptomyces species, sub-inhibitory concentrations of this compound have been shown to induce a stress response that potentiates the production of secondary metabolites.[7][11] This process involves the upregulation of pathway-specific regulatory genes, such as actII-ORF4 in Streptomyces coelicolor, which in turn triggers the overproduction of antibiotics like actinorhodin.[11]
Caption: Signaling cascade for secondary metabolite production at sub-MIC levels.
Conclusion
The in vitro pharmacokinetic profile of this compound is characterized by concentration-dependent plasma protein binding and potent inhibition of bacterial protein synthesis. While foundational data exists, significant opportunities for further research remain, particularly in elucidating its specific metabolic pathways, interactions with drug transporters, and cell permeability characteristics. The detailed protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers aiming to further explore the properties of this lincosamide antibiotic.
References
- 1. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Phenomenological interpretations of the mechanism for the concentration-dependent positive effect of antibiotic this compound on Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A possible mechanism for this compound induction of secondary metabolism in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein binding and pharmacokinetics of this compound following intravenous administration of high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Comprehensive in vitro and in silico Analysis of Antibiotics that Activate PXR and Induce CYP3A4 in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Lincomycin: A Technical Examination of its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, presents a classic case of concentration-dependent antimicrobial activity. While primarily classified as a bacteriostatic agent, its ability to exert bactericidal effects under specific conditions makes its study compelling for antimicrobial research and development. This technical guide provides an in-depth analysis of this compound's dual nature, detailing its mechanism of action, the quantitative metrics that define its activity, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's primary mode of action is the inhibition of protein synthesis within bacterial cells.[1][2][3] It specifically binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[4][5] This binding event occurs at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[2] By attaching to the 50S subunit, this compound interferes with the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), effectively halting the elongation of the polypeptide chain.[1][2] This disruption of protein production prevents the bacteria from synthesizing essential proteins required for growth and replication, leading to a bacteriostatic effect.[3] Some evidence also suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1]
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and bacterial growth.
Bacteriostatic vs. Bactericidal Activity: A Matter of Concentration and Susceptibility
The distinction between bacteriostatic and bactericidal action is crucial in clinical settings. A bacteriostatic agent inhibits bacterial growth, relying on the host's immune system to clear the infection, while a bactericidal agent directly kills the bacteria.[6] this compound is generally considered bacteriostatic.[4][7] However, it can exhibit bactericidal activity at higher concentrations or against highly susceptible organisms.[3][8][9]
The relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) is the key quantitative determinant of this dual behavior.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[10][11]
An MBC/MIC ratio of ≤4 is often used as a benchmark to classify an agent as bactericidal against a specific organism.[11] Ratios significantly greater than 4 indicate bacteriostatic activity.
Quantitative Data: MIC and MBC Values for this compound
The following table summarizes published MIC and MBC data for this compound against key Gram-positive pathogens. It is critical to note that these values are highly dependent on experimental conditions, particularly the size of the bacterial inoculum.[1]
| Bacterial Species | Inoculum Size (CFU/mL) | Median MIC (µg/mL) | Median MBC (µg/mL) | MBC/MIC Ratio | Implied Activity | Reference |
| Staphylococcus aureus | ≤ 10⁴ | 0.78 | 1.56 | 2 | Bactericidal | [1] |
| Staphylococcus aureus | 10⁵ | 1.56 | 12.5 | 8 | Bacteriostatic | [1] |
| Staphylococcus aureus | > 10⁷ | 3.13 | >100 | >32 | Bacteriostatic | [1] |
| Streptococcus pneumoniae | Not Specified | 0.05 - 0.4 | Not Specified | - | - | [12] |
| Streptococcus pyogenes | Not Specified | 0.04 - 0.8 | Not Specified | - | - | [12] |
Data for Streptococci and Pneumococci from Shadomy et al. (1973) showed a lesser, though still present, inoculum effect on MBC values compared to S. aureus.[1]
Caption: this compound's effect shifts from bacteriostatic to bactericidal as its concentration increases.
Experimental Protocols
Reproducible and standardized protocols are essential for accurately determining the bacteriostatic and bactericidal properties of antimicrobial agents.
Protocol for MIC and MBC Determination (Broth Microdilution Method)
This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and other published methods.[13][14][15][16]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.
-
Antimicrobial Agent: Prepare a stock solution of this compound at a known high concentration.
-
Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Select several colonies to inoculate a tube of fresh broth. Incubate until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Serial Dilution:
-
Dispense 100 µL of sterile broth into wells of columns 2 through 12.
-
Dispense 200 µL of the this compound stock solution (at 2x the highest desired final concentration) into the wells of column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as a positive control (inoculum without antibiotic) and column 12 as a negative control (broth only).
3. Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (at 2x the final desired concentration) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the antibiotic and inoculum to their final concentrations.
4. Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. This can be confirmed using a microplate reader to measure optical density (OD).
6. MBC Determination:
-
From each well that shows no visible growth (i.e., at and above the MIC), plate a 10-100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.
References
- 1. Effect of Inoculum Size on In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Susceptibility of Bacteroides fragilis to Six Antibiotics Determined by Standardized Antimicrobial Disc Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Antibiotic Active Against Staphylococci and Other Gram-Positive Cocci: Clinical and Laboratory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lincomycin in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lincomycin as a selective agent in bacterial cloning protocols. This document outlines the mechanism of action, provides detailed experimental procedures, and offers guidance on data interpretation and troubleshooting.
Introduction to this compound Selection
This compound is a lincosamide antibiotic that serves as an effective alternative to more commonly used antibiotics like ampicillin and kanamycin for bacterial selection in molecular cloning.[1] It inhibits bacterial growth by targeting protein synthesis, making it a valuable tool for selecting bacteria that have successfully incorporated a plasmid conferring this compound resistance.[1] Resistance is typically mediated by genes encoding lincosamide nucleotidyltransferases, such as the lnu gene family, which inactivate the antibiotic.[1]
Mechanism of Action and Resistance
Mechanism of Action: this compound functions by binding to the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the peptidyl transferase center, blocking the exit tunnel for newly synthesized polypeptide chains and thereby halting protein synthesis.[1] This action is bacteriostatic at lower concentrations and can be bactericidal at higher concentrations.
Mechanism of Resistance: Bacterial resistance to this compound is primarily achieved through enzymatic modification of the antibiotic.[1] Genes such as lnu(A), lnu(C), and lnu(D) encode for lincosamide nucleotidyltransferases.[1] These enzymes catalyze the transfer of a nucleotide monophosphate to this compound, rendering it incapable of binding to the ribosome.[1]
Diagram: Mechanism of Action and Resistance
Caption: Mechanism of this compound action and enzymatic resistance.
Quantitative Data Summary
The optimal concentration of this compound for selection can vary depending on the bacterial strain, the specific resistance gene, and the plasmid copy number.[1] It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific experimental setup.
Table 1: Recommended this compound Concentrations for E. coli Selection
| Bacterial Strain | Recommended Concentration Range (µg/mL) | Notes |
| E. coli (general use) | 100 - 200 | A general starting range for initial experiments.[1] |
| E. coli BL21 | >200 | The reported MIC for wild-type E. coli BL21 is 200 µg/mL.[1] |
Table 2: Stability of this compound in Aqueous Solutions
The stability of this compound is influenced by pH and temperature.
| pH | Storage Temperature (°C) | Calculated Shelf Life |
| 2 | 80 | 0.38 days[2] |
| 4 | 80 | 4.59 days[2] |
| Aqueous Solution (various IV fluids) | 25 | at least 31 days[2][3] |
Table 3: Stability of this compound in LB Agar Plates
| Storage Temperature (°C) | Recommended Storage Duration | Notes |
| 4 | 1-2 weeks | Store in a sealed bag to prevent contamination and dehydration.[1] |
Table 4: Transformation Efficiency (Template)
This table provides a template for researchers to record their own experimental data when comparing the transformation efficiency of this compound selection with other antibiotics.
| Antibiotic Selector | Plasmid (Resistance Gene) | Competent Cells | Transformation Efficiency (CFU/µg DNA) |
| This compound | pYourPlasmid (lnu) | E. coli DH5α | User-determined |
| Ampicillin | pYourControl (bla) | E. coli DH5α | User-determined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: To prepare a 50 mg/mL stock solution, weigh 500 mg of this compound hydrochloride powder for a final volume of 10 mL.[1]
-
Dissolution: In a sterile conical tube, dissolve the this compound hydrochloride powder in a portion of the sterile, deionized water (e.g., 8 mL for a 10 mL final volume) by vortexing until fully dissolved.[1]
-
Adjust final volume: Add sterile, deionized water to reach the final desired volume.[1]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Label the tubes with the antibiotic name, concentration, and date. Store the aliquots at -20°C. This compound solutions are stable for several months when stored frozen.[1]
Protocol 2: Preparation of this compound Selection Plates
Materials:
-
Luria-Bertani (LB) agar
-
Autoclave
-
Sterile petri dishes
-
Water bath (50-55°C)
-
This compound stock solution (e.g., 50 mg/mL)
Procedure:
-
Prepare LB agar: Prepare LB agar according to the manufacturer's instructions.
-
Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.[1]
-
Cooling: After autoclaving, cool the agar in a 50-55°C water bath. This is critical to prevent antibiotic degradation.[1]
-
Adding this compound: Once cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to make plates with a final concentration of 150 µg/mL from a 50 mg/mL stock, add 3 mL of the stock solution to 1 liter of LB agar.[1]
-
Mixing and Pouring: Gently swirl the flask to ensure even distribution of the antibiotic. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.[1]
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag. Use within 1-2 weeks for optimal performance.[1]
Protocol 3: Bacterial Transformation and Selection
Materials:
-
Competent E. coli cells
-
Ligation reaction mixture or plasmid DNA with a this compound resistance gene
-
SOC or LB medium (pre-warmed to 37°C)
-
This compound selection plates
-
Incubator at 37°C
Procedure:
-
Transformation: Transform competent E. coli cells with the plasmid DNA using a standard heat shock or electroporation protocol.[1][4][5][6]
-
Recovery: After transformation, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.[1] Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.[1]
-
Plating: Plate 50-200 µL of the cell suspension onto pre-warmed this compound selection plates.[1]
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.[1]
-
Colony Selection: Pick well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep).[1]
Diagram: Bacterial Transformation and Selection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of this compound hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. addgene.org [addgene.org]
- 5. neb.com [neb.com]
- 6. Bacterial Transformation Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Lincomycin Selective Media in E. coli Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of successfully transformed bacterial cells is a cornerstone of modern molecular cloning. While ampicillin and kanamycin are common selective agents, lincomycin offers a valuable alternative for plasmid selection in Escherichia coli. This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1] Resistance is conferred by plasmid-borne genes, such as lnu (lincosamide nucleotidyltransferase), which enzymatically inactivates the antibiotic.[1] This document provides detailed protocols for the preparation and use of this compound selective media for the isolation of transformed E. coli.
This compound's mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[1] This bacteriostatic or bactericidal action allows for the selection of E. coli that have successfully incorporated a plasmid carrying a this compound resistance gene.
Data Presentation
Table 1: Recommended this compound Concentrations for E. coli Selection
| E. coli Strain | Recommended Concentration Range (µg/mL) | Notes |
| General Use | 100 - 200 | A starting point for initial experiments.[1] |
| E. coli BL21 | >200 | The Minimum Inhibitory Concentration (MIC) for wild-type E. coli BL21 has been reported to be 200 µg/mL. A higher concentration is recommended for effective selection.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare a 50 mg/mL stock solution, weigh 500 mg of this compound hydrochloride powder for a final volume of 10 mL.
-
Dissolution: In a sterile conical tube, dissolve the weighed this compound hydrochloride in 8 mL of sterile, deionized water. Vortex until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Clearly label the tubes with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
This compound stock solution (50 mg/mL)
Procedure:
-
Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For 1 liter, typically dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.
-
Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.
-
Cooling: After autoclaving, cool the agar in a 50-55°C water bath. This is critical to prevent heat degradation of the this compound.
-
Adding this compound: Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL, add 3 mL of the 50 mg/mL stock solution to 1 liter of LB agar.
-
Mixing and Pouring: Gently swirl the flask to ensure the this compound is evenly distributed. Avoid introducing air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag. The plates should be used within 1-2 weeks for optimal performance.[1]
Protocol 3: E. coli Transformation and Selection
Materials:
-
Competent E. coli cells
-
Plasmid DNA with this compound resistance gene
-
SOC or LB medium (pre-warmed)
-
This compound selective agar plates
-
Incubator at 37°C
-
Shaking incubator
Procedure:
-
Transformation: Transform competent E. coli cells with the plasmid DNA using a standard heat shock or electroporation protocol.
-
Recovery: After transformation, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.[1]
-
Incubation for Recovery: Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.[1]
-
Plating: Plate 50-200 µL of the cell suspension onto pre-warmed this compound selective agar plates.
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.
-
Colony Selection: After incubation, transformed colonies should be visible. Select well-isolated colonies for downstream applications such as colony PCR or plasmid miniprep.
Visualizations
Caption: Experimental workflow for this compound selective media preparation and use.
Caption: Mechanism of action of this compound in bacterial cells.
References
Protocol for Lincomycin Stock Solution: Preparation and Storage
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation and storage of lincomycin hydrochloride stock solutions for research applications. This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis and is primarily effective against Gram-positive bacteria.[1][2] Accurate preparation and proper storage of this compound stock solutions are crucial for ensuring its efficacy and obtaining reproducible experimental results. This guide covers recommended solvents, preparation of aqueous and DMSO-based stock solutions, sterilization procedures, and storage conditions to maintain stability.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | ≥ 50 mg/mL | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 92 mg/mL | [3][4] |
| Ethanol (96%) | Slightly soluble | [3][4] |
| Phosphate-Buffered Saline (PBS) | 120 mg/mL | [4] |
Table 2: Recommended Storage Conditions and Stability of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Stability Duration | Reference(s) |
| Powder | N/A | -20°C | 3 years | [4] |
| Stock Solution | DMSO or other organic solvent | -80°C | Up to 1 year | [4][6][7] |
| Stock Solution | DMSO or other organic solvent | -20°C | Up to 1 month | [4][6][7] |
| Aqueous Solution | Water / IV Fluids | 37°C | Up to 4 days | [1][4] |
| Aqueous Solution | IV Fluids | 25°C (Room Temperature) | At least 31 days | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution
This protocol is suitable for applications where an aqueous solution is preferred, such as in cell culture.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 gram of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of sterile, nuclease-free water (e.g., 10 mL).
-
Mixing: Vortex the tube until the powder is completely dissolved.[3] Gentle warming to 37°C can be applied if the dissolution is slow.[3][6]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1][3] This is a critical step to prevent contamination, especially for cell culture applications.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, dispense the stock solution into single-use, sterile microcentrifuge tubes.[4][6]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]
Protocol 2: Preparation of a 50 mg/mL DMSO Stock Solution
This protocol is suitable for applications requiring a higher concentration or when the compound needs to be solubilized in an organic solvent.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.
-
Dissolving: Add the powder to a sterile conical tube. Add the required volume of anhydrous, sterile-filtered DMSO (e.g., 10 mL).
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if precipitation occurs.[6]
-
Aliquoting: Dispense the DMSO stock solution into single-use, sterile microcentrifuge tubes. It is crucial to use tubes that are compatible with DMSO.
-
Storage: Store the aliquots in tightly sealed containers at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][6] Due to the hygroscopic nature of DMSO, ensure the containers are well-sealed to prevent moisture absorption, which can reduce solubility.[6]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
- 1. himedialabs.com [himedialabs.com]
- 2. This compound CAS#: 154-21-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound BioReagent, cell culture mammalian 859-18-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lincomycin as a Tool for Inducing Secondary Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vast majority of microbial biosynthetic gene clusters (BGCs) for secondary metabolites remain silent under standard laboratory conditions, representing a significant untapped resource for the discovery of novel bioactive compounds. Chemical elicitation, the use of small molecules to induce the expression of these cryptic BGCs, has emerged as a powerful strategy. Lincomycin, a lincosamide antibiotic, has been identified as an effective elicitor for inducing the production of both known and novel secondary metabolites in various microorganisms, particularly within the genus Streptomyces.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to unlock the latent biosynthetic potential of microbial strains. The information is intended to guide researchers in designing and executing experiments to discover new natural products and to enhance the yields of previously identified compounds.
Mechanism of Action
This compound's primary mode of action at therapeutic concentrations is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] However, at sub-inhibitory concentrations (sub-MIC), this compound acts as a signaling molecule, inducing a cellular stress response that leads to a global reprogramming of gene expression.[3][4][5] This stress response is a key factor in the activation of secondary metabolite production.
The proposed mechanism involves several key events:
-
Ribosomal Perturbation: this compound binding to the ribosome is thought to cause translational stress.
-
Transcriptional Reprogramming: This stress triggers significant changes in the bacterial transcriptome. This includes the upregulation of pathway-specific activator genes for secondary metabolite BGCs, such as actII-ORF4 in the actinorhodin (ACT) gene cluster of Streptomyces coelicolor.[3][4][5]
-
Induction of Resistance Mechanisms: The bacterium may upregulate genes associated with antibiotic resistance, such as those encoding efflux pumps and ribosomal modification enzymes, which can be linked to the regulation of secondary metabolism.[1][6]
-
Metabolic Shift: A notable consequence of this compound treatment at sub-MIC levels is an increase in intracellular ATP levels, which may provide the necessary energy and precursors for the enhanced production of secondary metabolites.[3][4][7]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound to induce secondary metabolite production.
Table 1: Effect of this compound on Actinorhodin (ACT) and Undecylprodigiosin (RED) Production in Streptomyces coelicolor A3(2) in Liquid Culture
| This compound Concentration (µg/mL) | Relative ACT Production (%) | Relative RED Production (%) | Dry Cell Weight (mg/mL) |
| 0 (Control) | 100 | 100 | 2.23 |
| 0.5 | 250 | 120 | Not specified |
| 1 | 400 | 130 | Not specified |
| 5 | 750 | 150 | Not specified |
| 10 | 800 | 160 | 2.37 |
Data adapted from Imai et al., 2015.[3]
Table 2: Induction of Antibacterial Compound Production in Streptomyces lividans 1326 on Agar Plates
| This compound Concentration (µg/mL) | Antibacterial Activity (Zone of Inhibition) | Observation |
| 0 (Control) | None | No detectable production of antibacterial compounds. |
| 5 | Present | Abundant production of antibacterial compounds. |
| 20 | Present | Abundant production of antibacterial compounds. |
Data adapted from Imai et al., 2015.[8]
Table 3: Effect of this compound on Streptomycin Production in Streptomyces griseus
| Treatment | Relative Streptomycin Production (%) |
| Control (No this compound) | 100 |
| This compound (sub-MIC) | 230 |
Data adapted from Imai et al., 2015.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the microbial strain. This value is crucial for selecting the appropriate sub-inhibitory concentrations for induction experiments.
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Incubator
Methodology:
-
Prepare a twofold serial dilution of this compound in the liquid growth medium in a 96-well plate. The concentration range should be broad enough to include both inhibitory and non-inhibitory concentrations (e.g., 100 µg/mL to 0.1 µg/mL).
-
Inoculate each well with a standardized suspension of the microbial strain to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the strain for 24-48 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: this compound-Mediated Induction of Secondary Metabolites in Liquid Culture
Objective: To evaluate the effect of sub-inhibitory concentrations of this compound on the production of secondary metabolites in liquid fermentation.
Materials:
-
Microbial strain of interest
-
Appropriate liquid production medium (e.g., MR5 medium for Streptomyces)
-
This compound stock solution
-
Shake flasks
-
Incubator shaker
Methodology:
-
Prepare several shake flasks containing the production medium.
-
Add this compound to the flasks at various sub-inhibitory concentrations (e.g., 1/10 MIC, 1/4 MIC, 1/2 MIC). Include a control flask with no this compound.
-
Inoculate the flasks with a fresh culture of the microbial strain.
-
Incubate the flasks under optimal conditions for growth and secondary metabolite production (e.g., 30°C with shaking at 200 rpm for Streptomyces coelicolor).[3]
-
At regular intervals, withdraw samples for analysis.
-
Separate the biomass from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of secondary metabolites using techniques such as HPLC, LC-MS, and bioassays.
-
Determine the biomass by measuring the dry cell weight.
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of key biosynthetic and regulatory genes in response to this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., actII-ORF4) and a housekeeping gene (for normalization)
-
qRT-PCR instrument
Methodology:
-
Harvest microbial cells from both this compound-treated and control cultures at different time points.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target biosynthetic and regulatory genes. Use a housekeeping gene (e.g., hrdB) for normalization.
-
Analyze the qRT-PCR data to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced secondary metabolite production.
Caption: Experimental workflow for this compound-mediated secondary metabolite induction.
References
- 1. A possible mechanism for this compound induction of secondary metabolism in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Lincomycin-Resistant Bacterial Strains for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lincomycin in generating antibiotic-resistant bacterial strains for research purposes. This document covers the mechanisms of this compound action and resistance, protocols for inducing and confirming resistance, and methods for determining the level of resistance.
Introduction
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Its primary use in a research context for generating resistant strains stems from its specific mechanism of action, which allows for the selection and study of various resistance mechanisms. Understanding how bacteria develop resistance to this compound can provide valuable insights into the broader field of antibiotic resistance, aiding in the development of novel therapeutics.
The primary mechanisms of bacterial resistance to this compound include:
-
Target Site Modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit, often mediated by erm (erythromycin ribosome methylase) genes, prevents the binding of this compound.[3] This can lead to cross-resistance with macrolides and streptogramin B (the MLSB phenotype).
-
Enzymatic Inactivation: Lincosamide nucleotidyltransferases, encoded by lnu genes, chemically modify and inactivate this compound.[1]
-
Active Efflux: Some bacterial strains utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its ribosomal target.
This document provides protocols for the in vitro generation of this compound-resistant strains through experimental evolution (serial passage) and methods to characterize the resulting resistant phenotypes.
Data Presentation: this compound Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against susceptible wild-type strains and provide an example of the increase in MIC observed in a laboratory-generated resistant strain.
Table 1: this compound MIC for Susceptible Quality Control Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | Not specified in provided results |
| Escherichia coli (BL21) | N/A | 200[1] |
| Staphylococcus aureus | 29213 | 0.2 - 3.2 |
Note: MIC values can vary based on the testing method and specific laboratory conditions.
Table 2: Example of Increased this compound Resistance Through Experimental Evolution
| Bacterial Strain | Condition | This compound MIC (µg/mL) | Fold Increase in MIC |
| Staphylococcus aureus FDA209P | Parental (Susceptible) | N/A | N/A |
| Staphylococcus aureus 5812R | After 20 passages | N/A (80x increase reported) | 80[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Agar Plates
This protocol details the preparation of a concentrated this compound stock solution and its use in creating selective agar plates.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Luria-Bertani (LB) agar or Mueller-Hinton Agar (MHA)
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
Procedure:
-
Stock Solution Preparation (e.g., 50 mg/mL):
-
In a sterile environment, weigh out 500 mg of this compound hydrochloride powder.
-
Add the powder to a sterile conical tube.
-
Add 8 mL of sterile, deionized water and vortex until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes (e.g., 1 mL) and store at -20°C.[1]
-
-
Selective Agar Plate Preparation:
-
Prepare LB agar or MHA according to the manufacturer's instructions.
-
Autoclave the agar at 121°C for 15-20 minutes.
-
Cool the autoclaved agar in a 50-55°C water bath. This is critical to prevent heat degradation of the this compound.
-
Once cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to make plates with 100 µg/mL this compound from a 50 mg/mL stock, add 2 mL of the stock solution to 1 liter of agar.
-
Gently swirl the flask to mix the antibiotic evenly.
-
Pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature, then store them inverted at 4°C. Use within 1-2 weeks.[1]
-
Protocol 2: Generating this compound-Resistant Strains by Serial Passage
This protocol describes a method for inducing antibiotic resistance in a bacterial population through repeated exposure to increasing concentrations of this compound.[4][5][6][7]
Materials:
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922)
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
This compound stock solution
-
Sterile 96-well plates or culture tubes
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parental strain using a standard broth microdilution method.
-
Initiation of Serial Passage:
-
In a 96-well plate or series of tubes, prepare a two-fold serial dilution of this compound in broth, with concentrations ranging from well below to above the initial MIC.
-
Inoculate each well with the susceptible bacterial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubate for 18-24 hours under appropriate conditions (e.g., 37°C with shaking).
-
-
Subsequent Passages:
-
After incubation, identify the well with the highest concentration of this compound that still shows visible bacterial growth (this is the sub-MIC culture).
-
Use this sub-MIC culture to inoculate a fresh series of this compound dilutions.
-
Repeat this process daily for a set number of passages (e.g., 20-30 days) or until a desired level of resistance is achieved.[4] The MIC should be determined at each passage to track the development of resistance.
-
-
Isolation of Resistant Strains:
-
After the final passage, streak the culture from the highest-concentration well onto an antibiotic-free agar plate to obtain isolated colonies.
-
Select single colonies for further characterization.
-
Protocol 3: Confirmation and Characterization of Resistant Strains
This protocol outlines the steps to confirm and characterize the newly generated this compound-resistant strains.
Materials:
-
Isolated colonies from Protocol 2
-
This compound stock solution and appropriate growth media for MIC testing
-
Materials for genomic DNA extraction and PCR (optional)
Procedure:
-
MIC Confirmation:
-
Perform a standard broth microdilution or agar dilution MIC assay on the isolated colonies to determine their new, stable this compound MIC.
-
Compare the MIC of the evolved strains to the parental strain to quantify the fold increase in resistance.
-
-
Stability of Resistance:
-
Culture the resistant isolates in antibiotic-free medium for several passages.
-
Re-determine the MIC to ensure the resistance phenotype is stable and not a transient adaptation.
-
-
Genotypic Analysis (Optional):
-
Extract genomic DNA from both the parental and resistant strains.
-
Use PCR and sequencing to amplify and analyze genes known to be involved in this compound resistance (e.g., erm genes, lnu genes, and ribosomal protein genes like rplC and rplD). This can help identify the specific mutations responsible for the resistance phenotype.
-
Protocol 4: D-Test for Inducible MLSB Resistance
The D-test is used to detect inducible clindamycin resistance in staphylococci and streptococci that are resistant to erythromycin but appear susceptible to clindamycin (and by extension, this compound). This is crucial as inducible resistance can lead to treatment failure.
Materials:
-
Mueller-Hinton Agar (MHA) plate
-
Bacterial isolate to be tested
-
Erythromycin (15 µg) disk
-
Clindamycin (2 µg) disk
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Inoculate an MHA plate by swabbing the entire surface to ensure confluent growth.
-
Disk Placement: Place the erythromycin and clindamycin disks on the agar surface approximately 15-26 mm apart (edge to edge).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation of Results:
-
Positive D-Test: A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape adjacent to the erythromycin disk, indicates inducible resistance.
-
Negative D-Test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.
-
Visualizations
Caption: Workflow for generating this compound-resistant bacteria.
Caption: Signaling pathway of erm-mediated this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Staphylococcus aureus is able to generate resistance to novel lipoglycopeptide antibiotic gausemycin A [frontiersin.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lincomycin Hydrochloride Monohydrate in Protein Synthesis Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from Streptomyces lincolnensis.[1][2] It is a potent inhibitor of bacterial protein synthesis, making it a valuable tool in microbiological research and for studying ribosomal function.[3][4] These application notes provide a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in protein synthesis inhibition assays.
Mechanism of Action
This compound exerts its bacteriostatic effect by specifically targeting and inhibiting bacterial protein synthesis.[3][5] The primary mechanism involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: this compound binds to the 50S subunit of the bacterial 70S ribosome.[1][3] This binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[3][6]
-
Interference with Peptide Elongation: By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNAs at the A (aminoacyl) and P (peptidyl) sites.[3]
-
Inhibition of Peptidyl Transferase: The antibiotic is a specific inhibitor of the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids.[7]
-
Blockade of the Exit Tunnel: this compound's binding partially obstructs the nascent peptide exit tunnel, preventing the elongation of the growing polypeptide chain.[1][3] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[3]
This mechanism is specific to prokaryotic ribosomes, which explains its selective activity against bacteria and generally low cytotoxicity in mammalian cells at standard concentrations.[2][4]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the antibiotics clindamycin and this compound with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
Determining the Minimum Inhibitory Concentration (MIC) of Lincomycin: A Detailed Protocol
Introduction
Lincomycin is a narrow-spectrum antibiotic that is effective against Gram-positive bacteria such as Staphylococcus, Streptococcus, and Bacteroides, as well as protozoa.[1] The Minimum Inhibitory Concentration (MIC) is a critical metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] This value is fundamental for antimicrobial susceptibility testing (AST) and is used to guide antibiotic treatment options.[1][4] Standardized methods for MIC determination are crucial for ensuring the accuracy and reproducibility of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for these procedures.[5][6][7] This document provides detailed protocols for determining the MIC of this compound using broth microdilution and agar dilution methods.
Key Methodologies for MIC Determination
The two most common methods for determining the MIC of an antimicrobial agent are broth microdilution and agar dilution.[2][8]
-
Broth Microdilution: This method involves serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[2][9] Each well is then inoculated with a standardized bacterial suspension.[2]
-
Agar Dilution: In this technique, varying concentrations of the antimicrobial agent are incorporated into an agar medium.[8] A standardized inoculum of the microorganism is then spotted onto the surface of the agar plates.[8][10]
Quantitative Data Summary
The following tables summarize representative MIC ranges for this compound against common Gram-positive pathogens and the quality control ranges for reference strains. These values are essential for interpreting experimental results and ensuring the validity of the testing procedure.
Table 1: this compound MIC Ranges for Common Gram-Positive Pathogens
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.2 - 3.2[1][9] |
| Streptococcus pyogenes | 0.04 - 0.8[1][9] |
| Streptococcus pneumoniae | 0.05 - 0.4[9] |
| Viridans group streptococci | 0.1 - 2.0[9] |
| Corynebacterium diphtheriae | 0.1 - 1.6[9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.[2][9]
Table 2: Quality Control (QC) Ranges for this compound MIC Testing
| Quality Control Strain | Method | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 0.06 - 0.25 |
Note: These ranges are based on CLSI guidelines and are subject to change. Laboratories should always refer to the latest CLSI M100 document for current QC ranges.[6][7]
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol details the steps for determining the MIC of this compound using the broth microdilution method, following CLSI guidelines.
Materials:
-
This compound hydrochloride powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. The formula to calculate the required weight of the antibiotic powder is: Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg).[11]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Plates:
-
Using a multichannel pipette, add 10 µL of the standardized bacterial inoculum to each well, except for the negative control (sterility) wells.[12] The final volume in each well will be 110 µL.
-
Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.[2]
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading and Interpreting Results:
Protocol 2: Agar Dilution Method
This protocol outlines the procedure for determining the MIC of this compound using the agar dilution method.
Materials:
-
This compound hydrochloride powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline
-
Multipoint inoculator (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing the appropriate volume of this compound solution to achieve the desired final concentrations when mixed with the agar.
-
Add 1 part of the antibiotic solution to 9 parts of molten agar to create the final concentration plates. For example, to prepare a 10 µg/mL plate, add 2 mL of a 100 µg/mL this compound solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation of Plates:
-
Spot the standardized bacterial inoculum onto the surface of each agar plate, including a growth control plate with no antibiotic. A multipoint inoculator can be used to test multiple isolates simultaneously.[10]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
-
Diagrams
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Logical Flow for Interpreting MIC Results.
References
- 1. toku-e.com [toku-e.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]
- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Lincomycin Resistance in Laboratory Bacterial Strains
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to lincomycin resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bacteria?
This compound resistance in bacteria is primarily driven by three mechanisms:
-
Target Site Modification : This is the most common mechanism, especially in Gram-positive bacteria like Staphylococcus and Streptococcus.[1][2] It involves the methylation of the 23S rRNA component of the 50S ribosomal subunit, which is the binding site for this compound.[2][3] This modification is catalyzed by Erm (erythromycin ribosome methylase) enzymes, encoded by erm genes (e.g., ermA, ermC), which reduces the antibiotic's binding affinity.[2][3] This often results in cross-resistance to macrolide and streptogramin B antibiotics (the MLSB phenotype).[2][4]
-
Enzymatic Inactivation : Bacteria can produce enzymes that chemically modify and inactivate this compound.[2][5] Lincosamide nucleotidyltransferases, encoded by lnu genes (e.g., lnuA, lnuD), catalyze the adenylylation of the antibiotic, rendering it unable to bind to the ribosome.[2][6][7] This mechanism typically confers resistance to this compound but not to macrolides (L phenotype).[4]
-
Active Efflux : Some bacterial strains utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[1][2] The msrA gene, for example, encodes an efflux pump that can contribute to reduced susceptibility.[1][2]
Q2: My this compound Minimum Inhibitory Concentration (MIC) results are inconsistent. What are the common causes?
Inconsistent MIC values are a frequent issue and can stem from several factors. A systematic approach is crucial for troubleshooting.[2][8]
-
Quality Control (QC) Strain : Always run a reference QC strain (e.g., S. aureus ATCC® 29213™) in parallel. If the MIC for the QC strain is outside the expected range, it indicates a systemic issue with the assay setup.[2]
-
Inoculum Density : An incorrect inoculum size is a primary source of error. Always standardize the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) before dilution.[2][9] Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in falsely low values.[8]
-
Media and Incubation : Use the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA). The pH should be between 7.2 and 7.4. Ensure incubation is at the correct temperature (usually 35°C) and duration (16-20 hours).[9]
-
Antibiotic Stock : Verify that your this compound stock solution was prepared correctly, stored properly (typically at -20°C or colder), and has not expired.[10] Repeated freeze-thaw cycles can degrade the antibiotic.
-
Pipetting and Well Contamination : Inaccurate pipetting can lead to variability between replicates. Splashing between wells in a microtiter plate can also cause inconsistent growth.[8]
Q3: I am trying to detect this compound resistance genes (e.g., erm, lnu) via PCR, but the reaction is failing. What should I check?
PCR failure can be attributed to several factors, from the DNA template to the reaction conditions.
-
DNA Quality and Purity : Ensure the extracted DNA is of high quality and free from inhibitors like ethanol or excess salts. A 260/280 absorbance ratio should be ~1.8. For Gram-positive bacteria like S. aureus, ensure the lysis step is robust (e.g., using lysostaphin) to efficiently break the thick cell wall.[1]
-
Primer Design : Verify that primers are specific to the target gene and are free from secondary structures or the potential to form primer-dimers. Optimize the annealing temperature, potentially using a gradient PCR to find the optimal condition.[11][12]
-
PCR Conditions : Optimize MgCl₂ concentration, as it is critical for DNA polymerase activity.[11] Ensure the extension time is sufficient for the length of the target amplicon.[13]
-
Controls : Always include a positive control (DNA from a known resistant strain) to confirm the PCR mix and thermal cycler are working correctly, and a negative control (no template) to check for contamination.[11]
Q4: My Staphylococcus aureus strain is resistant to erythromycin but appears susceptible to clindamycin/lincomycin. What does this indicate?
This pattern suggests the possibility of inducible resistance, a phenomenon mediated by certain erm genes.[2] The resistance is only expressed in the presence of an inducing agent, like erythromycin. Standard susceptibility tests may miss this, leading to potential clinical failure if a lincosamide is used for treatment. The "D-test" is the standard method to detect this phenotype. A flattening of the inhibition zone around the clindamycin disk in proximity to an erythromycin disk (forming a "D" shape) indicates inducible resistance.[1]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Antimicrobial Susceptibility Testing (AST) Results
This guide provides a logical workflow for troubleshooting unexpected MIC or disk diffusion results for this compound.
Caption: Workflow for troubleshooting unexpected this compound susceptibility results.
Issue 2: PCR Amplification Failure for Resistance Genes
This decision tree helps diagnose common reasons for PCR failure when attempting to amplify genes like erm or lnu.
Caption: A systematic workflow for troubleshooting PCR failures.
Data Presentation
Table 1: Representative this compound MIC Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[14] Values can vary by strain and testing methodology.
| Bacterial Species | Condition | Representative MIC (µg/mL) | Citation(s) |
| Staphylococcus aureus | Susceptible | 0.2 - 3.2 | [3] |
| Streptococcus pyogenes | Susceptible | 0.04 - 0.8 | [3] |
| Streptococcus pyogenes | Highly Resistant | ≥ 200 | [15] |
| Streptococcus uberis | Intermediately Resistant | 2 | [4] |
Note: Researchers should always refer to the latest version of the Clinical and Laboratory Standards Institute (CLSI) M100 document for current, comprehensive interpretive criteria (breakpoints) for susceptibility testing.[16][17]
Table 2: Quality Control (QC) Parameters for Susceptibility Testing
Proper quality control is essential for accurate and reproducible results.
| Parameter | Standard | Purpose | Common Issues |
| QC Strain | e.g., S. aureus ATCC® 29213 | Verify accuracy of reagents, media, and procedure. | MIC outside of acceptable range. |
| Inoculum Density | 0.5 McFarland Standard | Ensure a consistent bacterial challenge. | Falsely high or low MICs. |
| Growth Medium | Mueller-Hinton Agar/Broth | Provide standardized growth conditions. | Lot-to-lot variability, incorrect pH. |
| Incubation | 35°C ± 2°C for 16-20 hours | Ensure optimal and reproducible growth. | Shorter times may miss resistance. |
| Negative Control | Uninoculated medium | Check for media contamination. | Growth indicates contaminated reagents. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration of this compound in a 96-well microtiter plate format, based on CLSI guidelines.[9]
Materials:
-
This compound hydrochloride stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate (18-24 hour culture on non-selective agar)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies and suspend them in sterile saline. b. Vortex to create a smooth suspension.[9] c. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Plate Preparation: a. Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well after inoculation is 100 µL.[9] b. Include a growth control well (inoculated broth, no antibiotic) and a sterility control well (uninoculated broth).[9]
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial inoculum. b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound in the first well that shows no visible growth.[9][14]
Protocol 2: Disk Diffusion (Kirby-Bauer) for Susceptibility Testing
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[10]
Materials:
-
This compound disks (e.g., 2 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolate (18-24 hour culture)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described in Protocol 1.[2]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate 60° between each streaking to ensure confluent growth.[10] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[10]
-
Disk Application: a. Using sterile forceps, place a this compound disk onto the center of the inoculated agar. b. Gently press the disk to ensure complete contact with the agar surface. Disks should be spaced at least 24 mm apart.[10]
-
Incubation: a. Invert the plates and incubate immediately at 35°C ± 2°C for 16-18 hours.[10]
-
Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters (mm). b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints published in the current CLSI M100 document.[10][16]
Visualizations
This compound Resistance Mechanisms
The primary pathways bacteria use to evade the action of this compound.
Caption: Key mechanisms of bacterial resistance to this compound.
References
- 1. Analysis of this compound resistance mutations in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 细胞培养污染故障排除 [sigmaaldrich.com]
- 10. micromasterlab.com [micromasterlab.com]
- 11. mybiosource.com [mybiosource.com]
- 12. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 13. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Macrolide resistance based on the Erm-mediated rRNA methylation. | Semantic Scholar [semanticscholar.org]
- 15. Resistance of group A beta-hemolytic streptococci to this compound and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. idexx.dk [idexx.dk]
- 17. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
Technical Support Center: Optimizing Lincomycin Concentration for Effective Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing lincomycin for bacterial growth inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lincosamide antibiotic that primarily functions by inhibiting bacterial protein synthesis.[1][2][3][4] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and the translocation process. This action ultimately halts the elongation of the peptide chain, leading to the cessation of protein synthesis.[1][2] While its main target is the ribosome, some evidence suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1]
Q2: What is the optimal concentration of this compound to use for my experiments?
The optimal concentration of this compound can vary significantly depending on the bacterial species, strain, and the specific experimental conditions. It is crucial to empirically determine the Minimum Inhibitory Concentration (MIC) for your particular bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5][6]
Q3: Is this compound effective against all types of bacteria?
No, this compound has a relatively narrow spectrum of activity. It is most effective against Gram-positive cocci, such as Staphylococcus and Streptococcus species, and anaerobic bacteria.[1][3] It is generally not effective against most Gram-negative bacteria, yeast, or fungi.[7]
Q4: How should I prepare and store this compound stock solutions?
This compound hydrochloride is readily soluble in water.[8] For a stock solution, dissolve the powder in sterile, deionized water to a desired concentration (e.g., 10 mg/mL).[9] It is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter.[8][10] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10][11]
Q5: What is the stability of this compound in solution?
The stability of this compound in a solution is influenced by pH, with optimal stability around pH 4.[12] It is less stable in alkaline conditions and at high temperatures.[11][12] this compound solutions can remain stable for up to 4 days at 37°C.[8]
Data Presentation
This compound Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC ranges of this compound for various bacterial species. It is important to note that these values can vary between different strains and experimental conditions. Therefore, it is highly recommended to determine the MIC for your specific bacterial strain and experimental setup.
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.2 - 32 | Median MIC can be affected by inoculum size.[3][7] |
| Streptococcus pyogenes | 0.05 - 200 | Some strains show high resistance.[1] |
| Streptococcus pneumoniae | ≤ 0.06 - > 2 | Resistance is increasing.[13][14][15] |
| Cutibacterium acnes | 0.016 - 256 | Resistance rates are notable for various antibiotics.[16][17] |
| Clostridium perfringens | 4 - > 8 | High rates of resistance have been reported in some studies.[18][19] |
| Bacteroides fragilis | 3.1 (median) - >12.5 | Generally susceptible, but some strains may require higher concentrations.[2][9] |
Mandatory Visualization
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Caption: A general workflow for determining the optimal this compound concentration.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Q: I am observing significant well-to-well or experiment-to-experiment variability in my this compound MIC assays. What could be the cause?
A: Variability in MIC results is a common issue that can stem from several factors. Here are key areas to investigate:
-
Inoculum Density: Inconsistent starting concentrations of bacteria are a frequent source of error. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[20] An incorrect inoculum size can lead to an "inoculum effect," where the antibiotic appears less effective at higher bacterial densities.[3][20]
-
Incubation Time and Temperature: Adhere to a consistent incubation period (e.g., 18-24 hours) and temperature (e.g., 37°C).[20] Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Media Composition: The type and preparation of the culture medium can influence this compound's activity. Ensure the pH of the medium is correct and that there are no components that might interfere with the antibiotic's function.[4][20] Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.[4]
-
Quality Control Strain: Always include a reference quality control (QC) strain, such as S. aureus ATCC® 29213™, in parallel with your experimental isolates.[4] The MIC for the QC strain should fall within the expected range. If it does not, this indicates a problem with the assay setup itself.[4]
Caption: A systematic workflow for troubleshooting inconsistent MIC results.
Issue 2: Poor or No Efficacy of this compound
Q: My this compound does not seem to be inhibiting bacterial growth. What should I do?
A: If this compound appears to be inactive, consider the following troubleshooting steps:
-
Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to this compound.[11] Verify the known susceptibility profile of your strain or test a QC strain with known susceptibility to confirm the antibiotic's activity.
-
This compound Degradation: Improper storage or handling can lead to the degradation of this compound.[11] Ensure that the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh stock solutions regularly.[11]
-
Sub-inhibitory Concentrations: Using a concentration of this compound that is below the MIC for your specific strain will not result in complete inhibition.[11] It is crucial to perform an MIC assay to determine the effective concentration for your bacterial strain.
Issue 3: Precipitation of this compound in Culture Media
Q: I am observing a precipitate in my culture medium after adding this compound. What is causing this and how can I fix it?
A: Precipitation of this compound in culture media can be due to several factors:
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific medium.[21] Try preparing a more dilute stock solution or adding the stock solution to the media slowly while vortexing.[21]
-
Interaction with Media Components: Some components of complex media, such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB), might interact with this compound, especially at high concentrations or after pH changes.[21] If precipitation persists, consider using a minimal medium.[21]
-
Temperature Effects: If the medium was stored at a low temperature after adding this compound, the compound might have precipitated out of solution. Gentle warming to 37°C may help to redissolve it.[22]
Issue 4: Unexpected Cytotoxicity in Mammalian Cells
Q: I am observing unexpected toxicity in my mammalian cell line when using this compound to control bacterial contamination. I thought it had low cytotoxicity.
A: While this compound generally has low cytotoxicity in mammalian cells due to its specificity for bacterial ribosomes, some studies have indicated the potential for cumulative toxic effects with prolonged exposure.[7] It is crucial for researchers to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions.[7]
-
Determine the IC50: Perform a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific mammalian cell line.[9]
-
Use the Lowest Effective Concentration: Once you have determined the MIC for the contaminating bacteria, use the lowest concentration of this compound that effectively inhibits bacterial growth without significantly affecting your mammalian cells.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound for a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 10 mg/mL)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[20]
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[14]
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Time-Kill Assay
This assay helps to determine the bactericidal or bacteriostatic activity of this compound over time.[23]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Prepare Cultures:
-
Grow the bacterial strain to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).[11]
-
-
Experimental Setup:
-
Prepare culture tubes with a defined volume of the bacterial culture.
-
Add varying concentrations of this compound to the experimental tubes. Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at the optimal growth temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[23]
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium and add them to the wells.
-
Include a "no antibiotic" control.
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.[9]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.[9]
-
References
- 1. Resistance of group A beta-hemolytic streptococci to this compound and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Inoculum Size on In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility profiles of commensal Clostridium perfringens isolates from chickens in Hungarian poultry farms between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility, Biotypes and Phylotypes of Clinical Cutibacterium (Formerly Propionibacterium) acnes Strains Isolated from Acne Patients: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic Susceptibility of Cutibacterium acnes Strains Isolated from Israeli Acne Patients | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 18. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Lincomycin Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to lincomycin precipitation in cell culture media.
Troubleshooting Guides
Issue: Precipitate forms immediately after adding this compound stock solution to the culture medium.
This is a common problem that can often be resolved by carefully considering the preparation of the stock solution and the final concentration in the medium.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Local Concentration | When a concentrated this compound stock solution is added to the medium, the localized high concentration can exceed its solubility, leading to precipitation. To mitigate this, add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. |
| Incorrect Solvent for Stock Solution | While this compound hydrochloride is readily soluble in water, using a different solvent for your stock solution may lead to compatibility issues with the aqueous environment of the culture medium.[1] It is recommended to prepare stock solutions in sterile, tissue culture-grade water or phosphate-buffered saline (PBS). |
| Temperature Shock | Adding a cold stock solution to a warmer culture medium can sometimes cause less soluble components to precipitate. Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed culture medium. |
Experimental Protocol: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound hydrochloride powder in a sterile container.
-
Add sterile, tissue culture-grade water or PBS to achieve the desired concentration (e.g., 10 mg/mL). This compound hydrochloride is readily soluble in aqueous solutions.
-
Gently swirl the container until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.
-
Label the aliquots with the antibiotic name, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
Issue: Precipitate forms over time in the complete culture medium containing this compound.
The complex composition of culture media can sometimes lead to delayed precipitation as components interact over time.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Interaction with Divalent Cations | Culture media such as DMEM and RPMI-1640 contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[2][3] At the typical physiological pH of culture media (7.2-7.4), this compound, with a pKa of approximately 7.6, will exist in a partially protonated, cationic form.[4][5] This cationic form could potentially interact with anionic components in the media, such as phosphate and sulfate ions, to form insoluble salts. To test this, you can try preparing the medium with a slightly lower concentration of calcium and magnesium to see if it alleviates the precipitation. |
| High Phosphate Concentration | Both DMEM and RPMI-1640 contain significant concentrations of phosphate.[6][7] The interaction between the cationic form of this compound and phosphate ions could lead to the formation of insoluble this compound-phosphate complexes. If this is suspected, consider using a culture medium with a lower phosphate concentration if your cell line can tolerate it. |
| "Salting Out" Effect | The high ionic strength of some culture media may reduce the solubility of this compound, a phenomenon known as "salting out".[8] If you are using a particularly rich or supplemented medium, this could be a contributing factor. In such cases, preparing a more dilute stock solution of this compound and adding a larger volume to the medium might help, as this will reduce the localized increase in ionic strength upon addition. |
| pH Instability | The solubility of this compound is pH-dependent.[9] While culture media are buffered, the metabolic activity of cells can cause pH shifts over time. Ensure your incubator's CO₂ levels are properly calibrated to maintain the correct pH of the medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is readily soluble in water.[1] For cell culture applications, it is best to use sterile, tissue culture-grade water or phosphate-buffered saline (PBS) to prepare stock solutions.
Q2: What is a typical working concentration of this compound in cell culture?
A2: A common working concentration for this compound in cell culture is 100 mg/L.[1] However, the optimal concentration can vary depending on the cell line and the specific application. It is advisable to perform a dose-response experiment to determine the most effective and non-toxic concentration for your experimental system.
Q3: Can I autoclave my culture medium after adding this compound?
A3: No, you should not autoclave culture medium containing this compound. This compound solutions should be sterilized by filtration through a 0.22 µm filter.[1] Autoclaving can lead to the degradation of this compound and other heat-labile components of the medium.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions can be stored at 2-8°C for short-term use (up to one week). For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.
Q5: Could the serum supplement be causing the precipitation?
A5: While less common, components in fetal bovine serum (FBS) or other serum supplements could potentially interact with this compound. If you suspect this is the case, you can try heat-inactivating the serum (if you haven't already) or using serum from a different lot or supplier.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. himedialabs.com [himedialabs.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. RPMI 1640 - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 11965 - DMEM, high glucose | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 11875 - RPMI 1640 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Anomalous solution behavior of 2-palmitate esters of this compound and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound HYDROCHLORIDE USP MONOHYDRATE - PCCA [pccarx.com]
Identifying and analyzing lincomycin degradation products in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of lincomycin degradation products in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in solution?
A1: this compound degrades in solution primarily through hydrolysis, oxidation, and photodegradation.[1][2] Key degradation pathways include the hydrolysis of the amide linkage, N-demethylation, and modifications to the pyrrolidine ring and the methyl thioether moiety.[1][3]
Q2: What are the common degradation products of this compound?
A2: Common degradation products identified in forced degradation studies include this compound B and N-Demethyl this compound.[1][3] Other identified products, particularly from phototransformation and biodegradation, include various hydroxylated species.[3][4] The major transformation process for this compound is hydroxylation at either the N-alkyl side chain or the pyrrolidine moiety.[4]
Q3: What are the optimal storage conditions to minimize this compound degradation in solution?
A3: this compound in solution is most stable at a pH of approximately 4.[5] It shows accelerated degradation in both acidic (pH < 3) and alkaline (pH > 7) conditions.[1] For storage, it is recommended to maintain the solution at a pH between 3.5 and 4.5 and at controlled room temperature or refrigerated, protected from light.
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying this compound and its degradation products.[1][6] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique.[4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH affecting the ionization of this compound or degradation products.- Secondary interactions between analytes and the stationary phase.- Column overload. | - Adjust the mobile phase pH to be within 2 units of the analyte's pKa.- Use a high-purity, end-capped column.- Add a competitor base (e.g., triethylamine) to the mobile phase to block active silanol sites.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat to maintain a consistent temperature.- Flush the column with a strong solvent regularly.- Replace the column if performance does not improve. |
| Ghost peaks | - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to identify the source of contamination. |
| Poor resolution between this compound and degradation peaks | - Suboptimal mobile phase composition.- Inadequate column efficiency. | - Optimize the organic modifier concentration and buffer pH in the mobile phase.- Consider using a column with a different stationary phase or a smaller particle size for higher efficiency.- Adjust the gradient slope in a gradient elution method. |
| No degradation observed under stress conditions | - Stress conditions (e.g., temperature, duration, reagent concentration) are not harsh enough. | - Increase the temperature, extend the duration of the study, or use a higher concentration of the stressor (e.g., acid, base, oxidizing agent).[1] |
| Complete degradation at the first time point | - Stress conditions are too harsh. | - Reduce the temperature, decrease the concentration of the stressor, or sample at earlier time points.[1] |
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Concentration | Temperature | Duration | Degradation (%) | Reference |
| 0.1 N HCl | 0.6 mg/mL | 60°C | 432 hours | Significant degradation with formation of breakdown products | [5] |
| 0.2 N NaOH | Not specified | Not specified | 7 days | Degradation observed | [6] |
| 3% H₂O₂ | 0.6 mg/mL | Not specified | 60 minutes | Rapid degradation | [5] |
| Photolytic (UV light) | Not specified | Not specified | Not specified | Degradation observed | [2] |
| Thermal | Not specified | 80°C | Not specified | Degradation follows first-order kinetics | [5] |
Table 2: Effect of pH on this compound Stability at 80°C
| pH | Calculated Shelf Life (t₉₀) | Reference |
| 2 | 0.38 days | [5] |
| 4 | 4.59 days | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol outlines a typical procedure for inducing and analyzing the degradation of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a buffer) to obtain a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours).[6]
-
Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 1, 2, 4 hours).[6]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM, pH adjusted to 6.0) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
System Suitability:
-
Inject a standard solution of this compound multiple times to check for system precision (RSD < 2%).
-
Evaluate theoretical plates, tailing factor, and resolution between this compound and any known impurity or degradation product.
-
Mandatory Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: General experimental workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the unknown transformation products derived from this compound using LC-HRMS technique. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stability studies of this compound hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable this compound and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with lincomycin in bacterial selection experiments
Welcome to the technical support center for lincomycin-based bacterial selection experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[2]
Q2: What are the common mechanisms of bacterial resistance to this compound?
Bacteria have evolved several mechanisms to resist the effects of this compound:
-
Target Site Modification: This is a prevalent mechanism where the bacterial ribosome is altered, reducing the binding affinity of this compound. This is often mediated by erm (erythromycin ribosome methylase) genes that encode for enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit.[3]
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate this compound. A key group of such enzymes are lincosamide nucleotidyltransferases, encoded by the lnu genes.[1][3]
-
Active Efflux: Certain bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[3]
Q3: Why am I seeing inconsistent results in my this compound selection experiments?
Inconsistent results, such as the appearance of satellite colonies, a lawn of growth instead of distinct colonies, or no colonies at all, can stem from several factors. These include suboptimal antibiotic concentration, degradation of the this compound stock, low transformation efficiency, or the expression of resistance genes in your bacterial strain.[1]
Q4: How should I prepare and store my this compound stock solution?
Proper preparation and storage of your this compound stock solution are critical for consistent results. It is recommended to dissolve this compound hydrochloride in sterile, nuclease-free water to a concentration of 50-100 mg/mL.[1][4] This stock solution should then be filter-sterilized using a 0.22 µm filter, aliquoted into single-use volumes, and stored at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[5][6] Avoid repeated freeze-thaw cycles as this can lead to degradation of the antibiotic.[5]
Q5: What is the recommended concentration of this compound for bacterial selection?
The optimal concentration of this compound for bacterial selection should be determined empirically for your specific bacterial strain and plasmid. However, a common starting range for E. coli is 100-200 µg/mL.[7] It's noteworthy that the Minimum Inhibitory Concentration (MIC) for wild-type E. coli BL21 has been reported to be 200 µg/mL, so a concentration above this is advisable for effective selection of resistant colonies.[7]
Troubleshooting Guides
Issue 1: No Colonies on Selection Plates
| Possible Cause | Recommended Solution |
| Transformation Efficiency is Too Low | - Ensure your competent cells have a high transformation efficiency. - Perform a positive control transformation with a known plasmid to verify cell competency.[1] |
| This compound Concentration is Too High | - Titrate the this compound concentration to determine the optimal level for your specific plasmid and bacterial strain. - Try a lower concentration in your selection plates.[1] |
| Inadequate Recovery Time | - Ensure a sufficient recovery period (typically 1 hour at 37°C with shaking) after transformation to allow for the expression of the resistance gene before plating on selective media.[1] |
| Inactive this compound Stock | - Prepare a fresh stock solution of this compound. - Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots.[1] |
Issue 2: Satellite Colonies or a Lawn of Growth
| Possible Cause | Recommended Solution |
| This compound Concentration is Too Low | - Increase the concentration of this compound in your selection plates. A low concentration may not be sufficient to kill all non-transformed cells.[1] |
| This compound Degradation | - Use freshly prepared selection plates (within 1-2 weeks of preparation). - Avoid prolonged incubation times (greater than 24 hours) which can allow for antibiotic degradation.[1] |
| High Plasmid Copy Number | - A high copy number plasmid can lead to a high level of the resistance enzyme being expressed and secreted, which can degrade the antibiotic in the surrounding media, allowing non-resistant cells to grow. Consider using a lower copy number plasmid if this is a persistent issue.[3][5] |
| Enzymatic Inactivation by Resistant Colonies | - The transformed colonies may be producing and secreting enzymes that inactivate this compound, leading to the growth of surrounding non-resistant cells. Picking well-isolated colonies is crucial. |
Data Presentation
Table 1: Stability of this compound Hydrochloride Solutions
| Storage Condition | Solvent/Medium | Stability/Shelf Life |
| -80°C | Water, DMSO | Up to 6 months[6] |
| -20°C | Water, DMSO | Up to 1 month[5][6] |
| 37°C | Aqueous solution | Up to 4 days[5] |
| 25°C | Sodium lactate, 0.9% NaCl, 5% glucose, or 10% glucose solutions | At least 31 days[6] |
| 80°C | pH 4 buffer | Calculated shelf life of 4.59 days[4][6] |
| 80°C | pH 2 buffer | Calculated shelf life of 0.38 days[4][6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Select Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Escherichia coli | BL21 (Wild-Type) | 200[7] |
| Staphylococcus aureus | Susceptible | 0.78 - 1.56[8] |
| Staphylococcus aureus | Resistant | > 12.5[8] |
| Streptococcus pneumoniae | Susceptible | 0.40 - 1.05[8] |
| Paenibacillus larvae | Tetracycline-Resistant | 0.25[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound hydrochloride monohydrate powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 gram of this compound hydrochloride monohydrate powder and transfer it to the sterile 15 mL conical tube.[4]
-
Add 10 mL of sterile, nuclease-free water to the tube.[4]
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.[4]
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of this compound Selection Plates
Materials:
-
Luria-Bertani (LB) agar
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
This compound stock solution (e.g., 100 mg/mL)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the LB agar at 121°C for 15-20 minutes to sterilize.[1]
-
Cool the autoclaved agar in a 50-55°C water bath. This is crucial to prevent heat degradation of the this compound.[1]
-
Once cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL using a 100 mg/mL stock solution, add 1.5 mL of the stock solution to 1 liter of LB agar.
-
Gently swirl the flask to ensure the this compound is evenly distributed.
-
Pour approximately 20-25 mL of the molten agar into each sterile petri dish.[1]
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C in a sealed bag. Use within 1-2 weeks for optimal performance.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Overview of common bacterial resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnostic Innovations to Combat Antibiotic Resistance in Critical Care: Tools for Targeted Therapy and Stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased copy number couples the evolution of plasmid horizontal transmission and plasmid-encoded antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small-Plasmid-Mediated Antibiotic Resistance Is Enhanced by Increases in Plasmid Copy Number and Bacterial Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibiotic Use by Prescriber in Days of Therapy (DOT) | Duke Antimicrobial Stewardship Outreach Network (DASON) [dason.medicine.duke.edu]
Effect of pH and temperature on lincomycin stability in lab media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of lincomycin in laboratory settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
This compound exhibits its greatest stability in solutions with a pH of approximately 4.[1][2][3] As the pH deviates from this optimum, the rate of degradation increases. The stability is considerably lower in strongly acidic (e.g., pH 2) and alkaline conditions.[1][2][3]
Q2: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of this compound.[4] This effect is more pronounced at pH values further from the optimal stability range. Forced degradation studies at elevated temperatures (e.g., 60°C and 80°C) are often used to predict the long-term stability of this compound solutions.[1][3]
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound in solution are hydrolysis and oxidation.[2] Forced degradation studies have shown that this compound degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[1][3] Degradation is also observed under strong acidic and basic conditions, with degradation being more rapid in basic solutions compared to acidic ones.[1][3]
Q4: What are the known degradation products of this compound?
Several degradation products of this compound have been identified. The major transformation processes include:
-
Hydroxylation
-
Oxidation/Reduction
-
Demethylation
-
Cleavage of the pyranose ring
Q5: How stable is this compound in common intravenous (IV) fluids?
This compound hydrochloride has been shown to be chemically stable for at least 31 days at 25°C in several common IV fluids, including:[1][2][3][5]
-
Sodium Lactate (Hartmann's) Solution
-
0.9% Sodium Chloride Solution
-
5% Glucose Solution
-
10% Glucose Solution
In these solutions, less than 5% degradation of this compound was observed over the 31-day period.[1][5]
Q6: Is there data on the stability of this compound in common bacterial growth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)?
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Loss of Antibiotic Activity in Experiment | Improper storage of this compound stock or working solutions leading to degradation. | Verify the storage conditions (temperature, light exposure) and age of your this compound solutions. It is recommended to store stock solutions at -20°C or below and prepare fresh working solutions for each experiment. |
| The pH of the experimental medium is not optimal for this compound stability. | Measure the pH of your laboratory medium. If it is significantly different from the optimal pH of 4, consider if this could be impacting your results. For prolonged experiments, the stability of this compound in your specific medium should be determined. | |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling this compound solutions. Filter-sterilize aqueous solutions through a 0.22 µm filter. | |
| Inconsistent Experimental Results | Degradation of this compound during the experiment. | If your experiments are conducted over an extended period or at elevated temperatures (e.g., 37°C), the concentration of active this compound may be decreasing. It is advisable to determine the stability of this compound under your specific experimental conditions. |
| Inaccurate concentration of the stock solution. | Re-verify the calculations and preparation of the stock solution. If possible, confirm the concentration of the stock solution using a validated analytical method like HPLC. | |
| Precipitate in this compound Solution After Thawing | The solution was not fully dissolved initially. | Ensure the this compound is completely dissolved when preparing the stock solution. Gentle warming and vortexing can aid dissolution. |
| The concentration is too high for the storage temperature. | Prepare a new solution at a lower concentration. | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Stability of this compound Hydrochloride in Various IV Fluids at 25°C
| Intravenous Fluid | Concentration of this compound | Stability Duration at 25°C | Degradation |
| Sodium Lactate (Hartmann's) Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 0.9% Sodium Chloride Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 5% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 10% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
Data sourced from studies demonstrating chemical stability for at least 31 days with less than 5% degradation.[1][2][3][5]
Table 2: Effect of pH on the Shelf Life (t₉₀) of this compound Hydrochloride Solutions at an Accelerated Temperature of 80°C
| pH | Calculated Shelf Life (t₉₀) at 80°C |
| 2.0 | 0.38 days |
| 4.0 | 4.59 days |
Shelf life (t₉₀) is the time required for 10% of the drug to degrade. These studies indicate that this compound is most stable near pH 4.[1][2]
Table 3: First-Order Degradation Rate Constants (k) and Half-Life (t₁/₂) of this compound at 80°C in Various pH Buffers
| pH | First-Order Rate Constant (k) (days⁻¹) | Half-Life (t₁/₂) (days) |
| 2.0 | 0.276 | 2.51 |
| 3.1 | 0.039 | 17.77 |
| 4.0 | 0.023 | 30.13 |
| 6.1 | 0.041 | 16.90 |
| 8.0 | 0.076 | 9.12 |
The degradation of this compound follows first-order kinetics. The half-life (t₁/₂) is calculated as 0.693/k.
Table 4: Effect of Temperature on this compound Degradation at pH 10
| Temperature (°C) | Observed Rate Constant (k_obs) (min⁻¹) | Half-Life (t₁/₂) (minutes) | Shelf Life (t₉₀) (minutes) |
| 70 | 3.2 x 10⁻³ | 216.56 | 32.81 |
| 80 | - | - | - |
| 100 | - | - | - |
Data at 80°C and 100°C was not explicitly provided in a comparable format in the search results.[4]
Experimental Protocols
Protocol for Determining the Stability of this compound in a Liquid Medium using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific laboratory medium (e.g., buffer, bacterial growth medium).
1. Materials and Reagents:
-
This compound hydrochloride standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (or other appropriate buffer system)
-
The specific laboratory medium to be tested
-
0.22 µm syringe filters
-
HPLC vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Incubator or water bath
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase. A common mobile phase for this compound analysis is a mixture of phosphate buffer (pH adjusted to ~6.0) and acetonitrile. The exact ratio should be optimized for good separation and peak shape.
-
This compound Stock Solution: Accurately weigh a known amount of this compound hydrochloride standard and dissolve it in the mobile phase or a suitable solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation:
-
Prepare the laboratory medium of interest and adjust the pH if necessary.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Dispense the this compound-spiked medium into several sterile containers (e.g., glass vials) for sampling at different time points.
-
4. Stability Study Execution:
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the this compound-spiked medium. Filter it through a 0.22 µm syringe filter into an HPLC vial and analyze immediately. This will serve as the initial concentration.
-
Incubation: Place the remaining sample vials under the desired storage conditions (e.g., 25°C, 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the incubator.
-
Sample Analysis:
-
Filter an aliquot of the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
5. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Phosphate buffer (pH 6.0) and acetonitrile mixture
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.
6. Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The slope of the line will be equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Workflow for HPLC-based stability testing of this compound.
Caption: Relationship between pH, temperature, and this compound stability.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of this compound hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jipbs.com [jipbs.com]
- 5. Stability studies of this compound hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Inducible Lincomycin Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of inducible lincomycin resistance in Staphylococcus aureus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to detect inducible this compound resistance.
Q1: My D-test results are ambiguous or unclear. What could be the cause?
Unclear D-test results can arise from several factors related to the experimental setup. Here’s a systematic approach to troubleshooting:
-
Inoculum Density: An incorrect inoculum size is a common source of error. Ensure you are using a 0.5 McFarland standard to standardize your bacterial suspension.[1][2][3]
-
Disk Spacing: The distance between the erythromycin and clindamycin disks is critical. The recommended distance is 15-26 mm, measured from edge to edge.[1][3][4][5] Distances as far as 28 mm may also work for S. aureus.[6]
-
Media and Incubation: Use Mueller-Hinton Agar (MHA).[1][3] The pH of the media should be between 7.2 and 7.4. Incubate the plates at 35°C for 16-24 hours.[1][3][4]
-
Quality Control (QC): Always test a reference QC strain, such as S. aureus ATCC® BAA-977 (D-test positive) and ATCC® BAA-976 (D-test negative), in parallel with your experimental isolates to ensure the reliability of your results.[3][6]
Q2: I am observing a resistant phenotype to erythromycin but a susceptible phenotype to clindamycin, yet the D-test is negative. What does this indicate?
This phenotype, known as the MS phenotype, suggests that the resistance to erythromycin is mediated by an efflux pump, typically encoded by the msrA gene.[2][7][8][9] This mechanism actively removes macrolides (like erythromycin) from the bacterial cell but does not affect lincosamides (like clindamycin).[8][10] Therefore, in the absence of an erm-mediated inducible resistance, the D-test will be negative, showing a circular zone of inhibition around the clindamycin disk.[2]
Q3: Can automated susceptibility testing systems reliably detect inducible clindamycin resistance?
While automated systems are widely used, some may not reliably detect inducible clindamycin resistance.[11][12] It is crucial to verify the system's capability. For instance, the Vitek-2 system includes an inducible clindamycin resistance (ICR) test, which has shown good correlation with the D-test, but false negatives can occur.[12] Therefore, if an isolate is erythromycin-resistant and clindamycin-susceptible by an automated method, it is recommended to perform a manual D-test for confirmation.[12]
Frequently Asked Questions (FAQs)
Q1: What is inducible this compound (clindamycin) resistance in Staphylococcus aureus?
Inducible clindamycin resistance is a phenomenon where S. aureus appears susceptible to clindamycin in initial in vitro testing but can rapidly become resistant during therapy, especially when the infection is also being treated with a macrolide antibiotic like erythromycin.[2][7][13] This resistance is typically mediated by erm genes, which encode for an enzyme that methylates the ribosomal target of both macrolides and lincosamides.[9][14] The presence of an inducer, such as erythromycin, triggers the expression of the erm gene, leading to clindamycin resistance.[10]
Q2: Why is it important to detect inducible clindamycin resistance?
Failure to detect inducible clindamycin resistance can lead to clinical treatment failure.[2][7][15] If a patient is treated with clindamycin for an infection caused by an S. aureus strain with inducible resistance, the antibiotic may initially appear effective. However, the selective pressure of the treatment can lead to the emergence of a constitutively resistant subpopulation, resulting in a relapse of the infection.[2] Therefore, the Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all S. aureus isolates that are erythromycin-resistant and clindamycin-susceptible.[1][2]
Q3: What are the different phenotypes observed in relation to erythromycin and clindamycin susceptibility?
There are three main phenotypes to consider:
| Phenotype | Erythromycin Result | Clindamycin Result (Routine Test) | D-test Result | Genetic Basis (Common) |
| Susceptible | Susceptible | Susceptible | Not Applicable | No relevant resistance genes |
| MS Phenotype | Resistant | Susceptible | Negative | msrA (efflux pump) |
| Inducible MLSB (iMLSB) | Resistant | Susceptible | Positive | erm (inducible methylase) |
| Constitutive MLSB (cMLSB) | Resistant | Resistant | Not Applicable (Resistant) | erm (constitutive methylase) |
Q4: What is the genetic basis of inducible clindamycin resistance?
The primary mechanism of inducible clindamycin resistance in S. aureus is the modification of the antibiotic's target site on the ribosome.[8][9] This is mediated by erm (erythromycin ribosome methylation) genes, such as ermA and ermC.[8][9][14] These genes encode for a methylase enzyme that modifies the 23S rRNA, reducing the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[9][14] The expression of these erm genes can be inducible, meaning they are only expressed in the presence of an inducing agent like erythromycin.[10]
Experimental Protocols
Detailed Methodology for the D-test (Disk Approximation Test)
The D-test is the standard method for detecting inducible clindamycin resistance in S. aureus.
Materials:
-
Staphylococcus aureus isolate to be tested
-
Mueller-Hinton Agar (MHA) plates
-
Erythromycin (15 µg) disks
-
Clindamycin (2 µg) disks
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator at 35°C
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of the S. aureus isolate in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[1][2]
-
Inoculation: Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.[1]
-
Drying: Allow the plate to dry for 3-5 minutes before placing the disks.
-
Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15 to 26 mm.[1][3][4]
-
Incubation: Invert the plate and incubate at 35°C for 16-24 hours in ambient air.[1][4]
-
Interpretation of Results: After incubation, examine the zone of inhibition around the clindamycin disk.
-
Positive D-test: A flattening of the zone of inhibition around the clindamycin disk, on the side adjacent to the erythromycin disk, forming a "D" shape, indicates inducible clindamycin resistance.[1][2][4]
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates that the isolate is truly susceptible to clindamycin.[2][4]
-
Data Presentation
Prevalence of Inducible Clindamycin Resistance in S. aureus
The prevalence of inducible clindamycin resistance can vary geographically and between methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains. The following table summarizes findings from various studies:
| Study Region/Country | MRSA with iMLSB Phenotype | MSSA with iMLSB Phenotype | Total S. aureus with iMLSB Phenotype |
| Iran | 37.5% (CA-MRSA), 22.2% (HA-MRSA)[16] | - | 5% (CA), 6.3% (HA)[16] |
| India | 10.93%[13] | 2.63%[13] | - |
| India | 22.1%[17] | 13.3%[17] | 20.4%[17] |
| India | 6.93%[18] | 2.44%[18] | 4.46%[18] |
| Pakistan | 62% of discordant isolates[10] | - | 4% of total isolates[10] |
Visualizations
Caption: Workflow for performing and interpreting the D-test.
Caption: Signaling pathway of inducible clindamycin resistance.
References
- 1. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 2. publications.aap.org [publications.aap.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Inducible Clindamycin Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. brieflands.com [brieflands.com]
- 10. ecommons.aku.edu [ecommons.aku.edu]
- 11. Detection of Inducible Clindamycin Resistance of Staphylococci in Conjunction with Performance of Automated Broth Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible resistance to clindamycin in Staphylococcus aureus: validation of Vitek-2 against CLSI D-test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Inducible Clindamycin Resistance in Clinical Isolates of Staphylococcus aureus – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 15. Quick D-Test for Clindamycin: +Results & Guide [jitsi.cmu.edu.jm]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. pubs.sciepub.com [pubs.sciepub.com]
Technical Support Center: Minimizing Off-Target Effects of Lincomycin
This guide is intended for researchers, scientists, and drug development professionals utilizing lincomycin in experimental models. It provides practical solutions and insights into the antibiotic's off-target effects to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary off-target effects of this compound in experimental models?
This compound's primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][2] However, its use in experimental models can lead to significant off-target effects, primarily stemming from its profound impact on the host's gut microbiota.[3][4]
Key off-target effects include:
-
Gut Microbiome Disruption (Dysbiosis): this compound significantly alters the composition of the gut microbiota. This includes a reduction in beneficial, fiber-degrading bacteria and a potential increase in pathogenic bacteria like Escherichia-Shigella.[5][6]
-
Metabolic Dysregulation: Alterations in the gut microbiome can lead to changes in host metabolism. Studies in mice have shown that this compound exposure can alter lipid profiles, disrupt blood glucose and insulin levels, and potentially contribute to conditions resembling non-alcoholic fatty liver disease (NAFLD).[3][5]
-
Immune System Modulation: The gut microbiota is crucial for immune system development and function. This compound-induced dysbiosis can lead to immunosuppression, making the host more susceptible to infections.[4][5] This can manifest as changes in the expression of Toll-like receptors (TLRs) and inflammatory cytokines in the intestine.[4][7]
-
Gastrointestinal Issues: Common side effects observed are diarrhea and intestinal inflammation, which can be linked to the disruption of the normal gut flora.[4]
FAQ 2: My this compound-treated animal models are showing unexpected weight gain and metabolic changes. Is this an off-target effect?
Yes, this is a well-documented off-target effect. This compound, when used as a growth-promoting antibiotic in animal models, has been shown to cause a significant increase in growth rate.[3][5] This is often accompanied by dysregulation of metabolic and immune functions.[5] These changes are strongly linked to the disruption of the gut microbiota, which plays a key role in nutrient metabolism and energy homeostasis. Specifically, studies have noted a decrease in the relative abundance of Firmicutes and an increase in Escherichia coli, which correlates with the observed metabolic shifts.[3][5]
FAQ 3: How can I distinguish between the intended antimicrobial effects and the off-target consequences of this compound in my experiment?
Distinguishing between on-target and off-target effects requires careful experimental design and the inclusion of appropriate controls.
Troubleshooting Workflow for Unexpected Results dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Caption: Troubleshooting workflow for identifying this compound off-target effects.
FAQ 4: What are the best practices for administering this compound to minimize gastrointestinal distress and ensure consistent dosage in animal models?
Administration route and consistency are critical. While adding antibiotics to drinking water is common, mice may reduce their water intake due to taste, leading to variable dosage and dehydration.[8]
Recommended Practice:
-
Oral Gavage: This method ensures that each animal receives a precise and consistent dose. Administering the antibiotic by gavage is recommended to ensure the health of the mice and the stability of the antibiotic delivery.[8][9]
-
Frequency: A typical protocol involves gavage every 12 hours.[9]
-
IACUC Approval: All procedures, including the drug, dose, route, and frequency, must be clearly described in your IACUC-approved protocol.[10]
FAQ 5: Are there direct off-target effects of this compound on mammalian cells?
The primary target of this compound is the bacterial 50S ribosome, which is structurally different from the mammalian 80S ribosome. This specificity is why it has low direct toxicity to host cells. However, some studies have investigated broader effects. For instance, this compound has been shown to have neuromuscular blocking properties, which could enhance the action of other neuromuscular blocking agents.[2][11] Additionally, some research indicates that this compound can stimulate immune responses, such as phagocytosis and chemotaxis, in human cells.[12] While the main off-target effects are microbiome-mediated, these potential direct interactions should be considered.
Mitigation Strategies & Experimental Protocols
Strategy 1: Dose Optimization
Using the lowest effective dose can help minimize off-target effects. Sub-inhibitory concentrations of this compound have been shown to alter bacterial gene expression and metabolism without causing widespread cell death.[13][14] A dose-response study is crucial to identify a concentration that achieves the desired on-target effect while minimizing microbiome disruption.
Impact of this compound Dose on Murine Gut Microbiota and Intestine [4][7]
| Parameter | Control Group | 1 g/L this compound | 5 g/L this compound |
| Body Weight Gain | Normal | Decreased (p < 0.05) | No significant change |
| Microbial Alpha Diversity | High | Reduced (p < 0.05) | Reduced (p < 0.05) |
| Colonic Acetate Conc. | High | Reduced (p < 0.05) | Reduced (p < 0.05) |
| Colonic Butyrate Conc. | High | Reduced (p < 0.05) | Reduced (p < 0.05) |
| Jejunum Villus Height | Normal | No significant change | Reduced (p < 0.05) |
| Jejunum Crypt Depth | Normal | No significant change | Reduced (p < 0.05) |
| Jejunum TLR2 Expression | Normal | Reduced (p < 0.05) | Reduced (p < 0.05) |
| Jejunum TNF-α Expression | Normal | Reduced (p < 0.05) | Reduced (p < 0.05) |
This table summarizes data from studies on infant mice to illustrate dose-dependent effects.
Strategy 2: Utilizing Germ-Free or Gnotobiotic Models
To definitively separate microbiome-mediated off-target effects from direct drug effects, using germ-free (GF) animals is the gold standard.[15][16] GF mice lack any microbiota, allowing researchers to study the direct effects of this compound on the host. Gnotobiotic models, which involve colonizing GF mice with a defined set of microbes, can further dissect the specific interactions between this compound, the host, and particular bacterial communities.
Conceptual Pathway of Off-Target Effects dot graph G { graph [splines=true, overlap=false, nodesep=0.6, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];
}
Caption: On-target vs. off-target effects of this compound.
Protocol: Microbiota Depletion Using an Antibiotic Cocktail
For studies requiring broad depletion of gut microbiota as a control, a multi-antibiotic cocktail is often more effective and reproducible than using this compound alone.[8][16]
Objective: To achieve significant depletion of murine intestinal microbiota.
Materials:
-
Antibiotics: Vancomycin, Neomycin, Metronidazole, Ampicillin.[9]
-
Sterile water for drinking.
-
Sterile PBS for gavage solutions.
-
Oral gavage needles.
Methodology:
-
Preparation of Antibiotic Water: Prepare a solution of Ampicillin at 1 g/L in the animals' drinking water. Ensure the solution is fresh and replaced regularly.
-
Preparation of Gavage Cocktail: Prepare a cocktail solution in sterile PBS containing:
-
Vancomycin: 50 mg/kg body weight
-
Neomycin: 100 mg/kg body weight
-
Metronidazole: 100 mg/kg body weight
-
-
Administration Schedule:
-
Monitoring: Monitor animals daily for signs of distress, weight loss, or dehydration. As noted, administering antibiotics via gavage rather than solely in drinking water improves animal welfare and dosing accuracy.[8][9]
-
Verification: Confirm microbiota depletion by plating fecal samples on selective and non-selective agar or through 16S rRNA gene sequencing.[16]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Short-Term this compound Exposure Depletion of Murine Microbiota Affects Short-Chain Fatty Acids and Intestinal Morphology and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a growth-promoting antibiotic induces metabolic and immune dysregulation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-course alterations of gut microbiota and short-chain fatty acids after short-term this compound exposure in young swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Treatment Protocols and Germ-Free Mouse Models in Vascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 11. Lincocin (this compound Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Effects of this compound on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial regime for gut microbiota depletion in experimental mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with satellite colonies in lincomycin selection plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to satellite colonies on lincomycin selection plates.
Troubleshooting Guide: Satellite Colonies on this compound Plates
Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony. They arise from non-resistant cells that are able to grow in a localized area where the antibiotic has been degraded by the primary colony. This guide provides a systematic approach to troubleshooting this common issue.
Problem: Appearance of small satellite colonies around the main colony.
This indicates that the this compound in the agar is being inactivated, allowing the growth of non-transformed cells.
| Possible Cause | Recommended Action |
| 1. This compound Degradation | This compound can be enzymatically inactivated by resistant colonies expressing lincosamide nucleotidyltransferases (Lnu enzymes). Prolonged incubation can exacerbate this issue. |
| Solution: | |
| - Limit Incubation Time: Avoid incubating plates for longer than 24 hours. | |
| - Use Fresh Plates: Prepare this compound selection plates fresh and use them within 1-2 weeks for optimal performance when stored at 4°C in a sealed bag. | |
| 2. Suboptimal this compound Concentration | If the this compound concentration is too low, it may not be sufficient to kill all non-transformed cells, leading to the growth of satellite colonies. Conversely, a concentration that is too high can inhibit the growth of true transformants. |
| Solution: | |
| - Increase Concentration: If satellite colonies are a persistent issue, consider increasing the this compound concentration. | |
| - Titrate Concentration: Empirically determine the optimal this compound concentration for your specific bacterial strain and plasmid. A good starting range for E. coli is 100-200 µg/mL. | |
| 3. Aged or Improperly Stored Antibiotic Stock | This compound stock solutions can lose activity over time if not stored correctly. |
| Solution: | |
| - Prepare Fresh Stock: Prepare fresh this compound stock solutions and store them in aliquots at -20°C. | |
| - Proper Handling: Avoid repeated freeze-thaw cycles of the stock solution. | |
| 4. High Plating Density | Plating too many cells can lead to a high density of resistant colonies, which in turn increases the local concentration of inactivating enzymes. |
| Solution: | |
| - Dilute Cell Suspension: Plate a smaller volume or a dilution of the cell suspension to obtain well-isolated colonies. | |
| 5. Uneven Antibiotic Distribution | If the this compound is not evenly distributed in the agar, some areas may have a lower concentration, allowing for the growth of satellite colonies. |
| Solution: | |
| - Thorough Mixing: When preparing plates, ensure the this compound is thoroughly mixed into the molten agar before pouring. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound resistance that leads to satellite colonies?
A1: this compound resistance is often conferred by genes encoding lincosamide nucleotidyltransferases (Lnu enzymes). These enzymes inactivate this compound through a process called nucleotidylation. Resistant colonies can sometimes secrete these enzymes, which then degrade the this compound in the surrounding medium, creating a zone where non-resistant "satellite" cells can grow.
Q2: How long are my this compound selection plates viable?
A2: For optimal performance, it is recommended to use freshly prepared this compound selection plates within 1-2 weeks when stored at 4°C in a sealed bag to prevent contamination and dehydration. While this compound in aqueous solution shows stability for longer periods, the complex environment of an agar plate can affect its efficacy over time.
Q3: What is the recommended starting concentration of this compound for E. coli selection?
A3: A general starting range for this compound in selection plates for E. coli is 100-200 µg/mL. However, the optimal concentration can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid. It is advisable to empirically determine the ideal concentration for your experimental system.
Q4: Can I use old this compound stock solutions?
A4: It is not recommended. This compound solutions can degrade over time, especially with improper storage or repeated freeze-thaw cycles. Using a degraded stock solution will result in a lower effective concentration of the antibiotic in your plates, which can lead to the growth of satellite colonies. Always use freshly prepared stock solutions for the best results.
Q5: Besides satellite colonies, what other issues can arise from suboptimal this compound concentration?
A5: A this compound concentration that is too low can result in a lawn of bacterial growth, indicating ineffective selection. Conversely, a concentration that is too high may lead to no colony growth at all, as it could be toxic even to the transformed cells.
Quantitative Data Summary
The following table summarizes recommended this compound concentrations for bacterial selection. It is important to note that the optimal concentration should be determined empirically for each specific experimental setup.
| Organism | Recommended Concentration Range (µg/mL) | Notes |
| Escherichia coli (general use) | 100 - 200 | A general starting range for initial experiments. |
| E. coli BL21 | >200 | The Minimum Inhibitory Concentration (MIC) for wild-type BL21 has been reported to be 200 µg/mL, so a higher concentration is needed for effective selection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tube
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
In a sterile environment, weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Selection Plates
Materials:
-
Luria-Bertani (LB) agar
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
This compound stock solution (50 mg/mL)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the LB agar at 121°C for 15-20 minutes.
-
After autoclaving, cool the agar in a 50-55°C water bath. This is crucial to prevent heat-induced degradation of the this compound.
-
Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., for 150 µg/mL, add 3 mL of a 50 mg/mL stock to 1 L of agar).
-
Gently swirl the flask to ensure the this compound is evenly distributed.
Validation & Comparative
A Comparative Analysis of Lincomycin and Clindamycin in Research Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between seemingly similar antibiotics is crucial for experimental design and outcome interpretation. This guide provides a comprehensive comparison of lincomycin and clindamycin, two lincosamide antibiotics, focusing on their research applications. We will delve into their mechanisms of action, antibacterial efficacy, and distinct uses in various research contexts, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Clindamycin
| Feature | This compound | Clindamycin |
| Origin | Naturally produced by Streptomyces lincolnensis | Semi-synthetic derivative of this compound |
| Potency | Generally less potent | More potent, especially against anaerobic bacteria[1] |
| Antibacterial Spectrum | Primarily active against Gram-positive bacteria[2] | Broader spectrum, including many anaerobic bacteria[1] |
| Primary Research Applications | Molecular biology (e.g., plasmid selection)[3] | Studies on bacterial pathogenesis, anti-inflammatory research, and as a cell culture antibiotic[4][5] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and clindamycin exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[3][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1]
The following diagram illustrates the shared mechanism of action of lincosamide antibiotics.
References
- 1. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound BioReagent, cell culture mammalian 859-18-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Clindamycin: A Comprehensive Status Report with Emphasis on Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Immunomodulatory Effects of Antibiotics and Their Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Lincomycin on Bacterial Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lincomycin's performance in inhibiting bacterial protein synthesis against other well-established antibiotics. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers and professionals in the field of drug development and microbiology.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound, a lincosamide antibiotic, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[2][3] This action halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[3]
For a comparative perspective, this guide includes three other protein synthesis inhibitors:
-
Clindamycin: A semi-synthetic derivative of this compound, clindamycin also binds to the 50S ribosomal subunit and shares a similar mechanism of action.[1][4] It is generally more potent than this compound.[2][5]
-
Erythromycin: A macrolide antibiotic, erythromycin binds to the 50S ribosomal subunit as well, but at a site that inhibits the translocation step of protein synthesis.[6][7]
-
Tetracycline: In contrast to the others, tetracycline targets the 30S ribosomal subunit, where it blocks the binding of aminoacyl-tRNA to the A-site of the ribosome, thus preventing the addition of new amino acids to the growing peptide chain.[8]
Comparative Efficacy: A Quantitative Look
The efficacy of these antibiotics can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) from in vitro protein synthesis assays and the Minimum Inhibitory Concentration (MIC) from bacterial culture assays.
In Vitro Protein Synthesis Inhibition
The IC50 value represents the concentration of an antibiotic that inhibits 50% of protein synthesis in a cell-free system. This provides a direct measure of the antibiotic's potency against the translational machinery.
| Antibiotic | Target Organism System | IC50 (µg/mL) | Reference |
| This compound | Staphylococcus aureus in vitro translation system | 0.03 ± 0.002 | [9] |
| Tildipirosin (Macrolide) | E. coli in vitro transcription/translation assay | 0.23 ± 0.01 | [10] |
| Tulathromycin (Macrolide) | E. coli in vitro transcription/translation assay | 0.26 ± 0.05 | [10] |
| Tylosin (Macrolide) | E. coli in vitro transcription/translation assay | 0.31 ± 0.05 | [10] |
| Tilmicosin (Macrolide) | E. coli in vitro transcription/translation assay | 0.36 ± 0.02 | [10] |
Note: The IC50 values for the macrolide antibiotics are provided as a benchmark for comparison and were determined in a different experimental system. Direct comparison of absolute values should be made with caution.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. It reflects the overall antibacterial activity, which includes cell penetration and interaction with the ribosomal target.
Table 2: Comparative MIC Data against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | 2 | >256 | 0.5 - >256 | [2] |
| Clindamycin | 0.125 | >256 | 0.06 - >256 | [2] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is from a study of 555 clinical isolates of S. aureus.[2]
Table 3: Comparative MIC Data against Streptococcus Species
| Antibiotic | Streptococcus pyogenes MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Reference |
| This compound | 0.06 - 0.12 | - | [11] |
| Erythromycin | 0.06 | 0.06 | [11] |
Experimental Protocols
Accurate and reproducible data are paramount in validating the efficacy of antimicrobial agents. The following are detailed protocols for the key experiments cited in this guide.
In Vitro Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay directly measures the inhibitory effect of an antibiotic on protein synthesis in a cell-free extract by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.[9]
Materials:
-
Bacterial cell-free extract (e.g., from S. aureus or E. coli)
-
Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, DTT, and ATP/GTP)
-
Amino acid mixture (without leucine)
-
[³H]-Leucine (radiolabeled)
-
tRNA mixture
-
mRNA template (e.g., luciferase mRNA)
-
This compound and other test antibiotics
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, amino acid mixture, and tRNA.
-
Antibiotic Addition: Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction tubes. Include a no-antibiotic control.
-
Initiation of Translation: Add the mRNA template to initiate protein synthesis.
-
Radiolabeling: Immediately add [³H]-Leucine to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the proteins, including those that have incorporated the [³H]-Leucine.
-
Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with 5% TCA and then ethanol to remove unincorporated [³H]-Leucine.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the inhibition curve and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.
Materials:
-
Test bacterium (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and other test antibiotics
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls: Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Visualizing the Workflow and Mechanism
Diagrams can provide a clear and concise understanding of complex processes. The following are Graphviz diagrams illustrating the experimental workflow for validating protein synthesis inhibition and the signaling pathway of this compound's action.
Caption: Experimental workflow for determining the IC50 of antibiotics on bacterial protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. old.antibiotic.ru [old.antibiotic.ru]
- 3. chegg.com [chegg.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. V.Kretchikov, A.Dekhnich, I.Edelstein, A.Narezkina, M.Pimkin - Comparative Activity of this compound and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients [old.antibiotic.ru]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. testbook.com [testbook.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparing the efficacy of lincomycin versus ampicillin for bacterial selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of lincomycin and ampicillin as selective agents in bacterial research. The information presented is intended to assist researchers in making informed decisions for their experimental designs.
Introduction
In molecular biology and microbiology, the selection of bacteria that have been successfully transformed with a plasmid is a crucial step.[1] This is typically achieved by using antibiotics as selective agents. Ampicillin, a beta-lactam antibiotic, has historically been a common choice for this purpose.[2][3] this compound, a lincosamide antibiotic, offers an alternative with a different mechanism of action.[1] This guide will compare the efficacy of these two antibiotics, providing quantitative data and detailed experimental protocols to aid in the selection of the appropriate agent for your research needs.
Mechanisms of Action and Resistance
This compound
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting protein elongation.[4][5] Depending on the concentration and the susceptibility of the organism, this compound can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria).[5][6]
Resistance to this compound in bacteria is often conferred by the expression of specific resistance genes, such as lnu (lincosamide nucleotidyltransferase).[1] These enzymes modify the antibiotic, rendering it unable to bind to the ribosome.[1] Another common mechanism of resistance is the methylation of the 23S rRNA of the 50S ribosomal subunit, which can also prevent the binding of the antibiotic.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. goldbio.com [goldbio.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
In Vitro Comparison of Lincomycin and Other Lincosamide Antibiotics: A Guide for Researchers
This guide provides an objective in vitro comparison of lincomycin and its semi-synthetic derivative, clindamycin, the two primary lincosamide antibiotics used in clinical practice.[1] The lincosamides are a class of antibiotics known for their activity against Gram-positive bacteria and anaerobic bacteria.[2][3] This document summarizes key performance data from various studies, offers detailed experimental protocols for susceptibility testing, and visualizes the underlying mechanisms and workflows for clarity.
Mechanism of Action: Ribosomal Protein Synthesis Inhibition
This compound and clindamycin exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] They may become bactericidal at higher concentrations.[1] The target for these antibiotics is the 50S subunit of the bacterial ribosome.[4][5][6]
Both drugs bind to the 23S rRNA within the peptidyl transferase center (PTC) of the 50S subunit.[4][7] This binding action physically obstructs the accommodation of aminoacyl-tRNA at the A-site and interferes with the positioning of tRNA in both the A- and P-sites, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[4][8] While their ribosomal target is the same, clindamycin often exhibits greater potency, which may be attributed to improved pharmacokinetic properties such as enhanced cell membrane permeability.[4]
Data Presentation: In Vitro Antibacterial Activity
The in vitro efficacy of lincosamides is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[9] Across multiple studies and various pathogens, clindamycin consistently demonstrates greater in vitro activity than this compound.[10][11]
Table 1: Comparative Activity against Staphylococcus aureus
Staphylococcus aureus is a significant Gram-positive pathogen, and lincosamides are often considered for treatment. Studies show clindamycin has a markedly lower MIC against S. aureus compared to this compound.[12] In one large study involving 555 clinical isolates, clindamycin's MIC was generally four dilutions lower than that of this compound.[12]
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Clindamycin | 0.125 [12] | >256 [12] | 0.06 - >256 [12] |
| This compound | 2 [12] | >256 [12] | 0.5 - >256 [12] |
Another study confirmed this trend, finding the MIC of clindamycin against several S. aureus strains to be 0.05 mcg/ml, while this compound's MICs were significantly higher, ranging from 0.8 to 1.56 mcg/ml.[13]
Table 2: Comparative Activity against Other Clinically Relevant Bacteria
The enhanced activity of clindamycin extends to other species, including streptococci and anaerobic bacteria like Bacteroides fragilis.
| Bacterial Species | Observation |
| Streptococcus pyogenes | Clindamycin is more active in vitro than this compound against beta-haemolytic streptococci.[10][11] |
| Streptococcus viridans | Clindamycin is more active in vitro than this compound.[10] |
| Streptococcus pneumoniae | Clindamycin is more active in vitro than this compound.[10] |
| Bacteroides fragilis (Anaerobe) | Clindamycin is significantly more effective than this compound based on inhibitory and bactericidal tests.[14] |
Experimental Protocols
The determination of MIC is a cornerstone for evaluating the in vitro potency of new antimicrobial agents.[15] The broth microdilution method is a standardized and widely used technique for this purpose.[16][17]
Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of an antibiotic against a bacterial strain.[18]
1. Materials:
-
Sterile 96-well microtiter plates.[17]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium.[18][19]
-
Stock solution of the antibiotic (e.g., this compound, clindamycin) of known concentration.
-
Bacterial strain to be tested, grown on a fresh (18-24 hour) culture plate.[15]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.[15]
-
Multipipettor and sterile pipette tips.
2. Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of the antibiotic in the broth medium within the 96-well plate.[17]
-
Typically, dispense 100 µL of broth into all wells of a microtiter plate.[19]
-
Add 100 µL of the antibiotic stock (at 2x the highest desired concentration) to the first column of wells.[19]
-
Using a multipipettor, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a dilution series. Discard the final 100 µL from the last dilution column.[19]
-
Designate wells for a positive growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).[17]
3. Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from the culture plate.[15]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at 37°C for 16 to 20 hours in ambient air.[16][18]
5. Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth, indicated by turbidity (cloudiness).[16][17]
-
The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[9][17]
References
- 1. This compound, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Interaction of the antibiotics clindamycin and this compound with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. In-vitro Comparison of Erythromycin, this compound, and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro comparison of erythromycin, this compound, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. old.antibiotic.ru [old.antibiotic.ru]
- 13. A COMPARATIVE STUDY ON CLINDAMYCIN AND this compound IN SURGERY [jstage.jst.go.jp]
- 14. Bacteriostatic and Bactericidal Activities of Various Antibiotics Against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microbe-investigations.com [microbe-investigations.com]
Cross-Resistance Between Lincomycin and Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lincomycin and macrolide antibiotics, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data to facilitate a comprehensive understanding of their mechanisms of action, resistance profiles, and the methodologies used to evaluate them.
Introduction: The Overlapping Worlds of Lincosamides and Macrolides
This compound, a member of the lincosamide class, and macrolide antibiotics, while structurally distinct, share a common mechanism of action: the inhibition of bacterial protein synthesis. Both classes of antibiotics bind to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain. This shared target is the basis for the significant cross-resistance observed between them. Understanding the nuances of this cross-resistance is paramount for effective antibiotic stewardship and the development of novel antimicrobial agents.
Mechanisms of Cross-Resistance
The primary mechanism underpinning cross-resistance between this compound and macrolides is target site modification, most notably the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. Other mechanisms, such as active efflux, also contribute to the resistance profiles of these antibiotics.
MLSB Resistance: A Shared Battlefield
The MLSB phenotype is the most prevalent form of cross-resistance and is mediated by the erm (erythromycin ribosome methylase) genes. These genes encode for methyltransferase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit. This modification, typically through the dimethylation of an adenine residue, reduces the binding affinity of both macrolides and lincosamides to the ribosome, rendering them ineffective.
The expression of erm genes can be either constitutive or inducible.
-
Constitutive MLSB Resistance: The methylase enzyme is continuously produced, leading to high-level resistance to all macrolides, lincosamides, and streptogramin B antibiotics.
-
Inducible MLSB Resistance: The methylase is only produced in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. In the absence of an inducer, the bacterium may appear susceptible to lincosamides like this compound in vitro. However, the presence of a macrolide can trigger resistance, leading to clinical failure.
Efflux Pumps: A More Selective Resistance
Another mechanism of resistance involves efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. The msrA gene, for instance, encodes an efflux pump that confers resistance to macrolides and streptogramin B antibiotics. Notably, this mechanism is generally less effective against 16-membered macrolides and lincosamides. Therefore, bacteria possessing only the msrA gene may exhibit resistance to erythromycin while remaining susceptible to this compound.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various macrolide antibiotics against key Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a critical measure of an antibiotic's in vitro activity.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| This compound | >256 | >256 |
| Erythromycin | >64 | >64 |
| Clarithromycin | >64 | >64 |
| Azithromycin | >64 | >64 |
Note: Data aggregated from multiple sources. Specific values can vary between studies and strains.
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pyogenes
| Antibiotic | MIC90 (µg/mL) |
| This compound | Data not consistently available |
| Erythromycin | ≥1 |
| Clarithromycin | ≥1 |
| Azithromycin | ≥1 |
Note: Data aggregated from multiple sources. Specific values can vary between studies and strains.
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible | Penicillin-Intermediate | Penicillin-Resistant |
| This compound | Data not consistently available | Data not consistently available | Data not consistently available |
| Erythromycin | ≤0.125 | ≤0.125 | >128.0 |
| Clarithromycin | ≤0.125 | ≤0.125 | >128.0 |
| Azithromycin | ≤0.125 | ≤0.125 | >128.0 |
Note: Data from a study on 120 pneumococci isolates.[1]
Experimental Protocols
The determination of antibiotic susceptibility and cross-resistance patterns relies on standardized laboratory procedures. The two most common methods are the broth microdilution method for determining MIC values and the disk diffusion method.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative susceptibility testing.
Protocol Outline:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the macrolide antibiotics are prepared. Serial two-fold dilutions are then made in a suitable liquid growth medium, such as cation-adjusted Mueller-Hinton broth, within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to match a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a pure culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. Control wells (growth control with no antibiotic and sterility control with no bacteria) are included. The microtiter plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).
Kirby-Bauer Disk Diffusion Method for Inducible Resistance Detection (D-test)
This method is crucial for identifying inducible MLSB resistance.
Protocol Outline:
-
Inoculum Preparation and Plating: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Placement: A disk impregnated with erythromycin (15 µg) and a disk with clindamycin (2 µg) are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge-to-edge).
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Interpretation:
-
Susceptible: Circular zones of inhibition are observed around both disks.
-
Constitutive MLSB Resistance: The organism is resistant to both erythromycin and clindamycin, with minimal or no zones of inhibition.
-
Inducible MLSB Resistance (Positive D-test): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin has induced clindamycin resistance.
-
MS Phenotype (Efflux): The organism is resistant to erythromycin but susceptible to clindamycin, with no flattening of the clindamycin zone.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of MLSB resistance and a typical experimental workflow for its detection.
Caption: MLSB Resistance Mechanism.
Caption: D-test Experimental Workflow.
Caption: Logical Relationship of Resistance Mechanisms.
References
A Comparative Guide to Mass Spectrometry Methods for the Analysis of Lincomycin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the quantitative and qualitative analysis of lincomycin, a lincosamide antibiotic, and its metabolites. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring in food products, and environmental fate assessment. This document offers an objective evaluation of various techniques, supported by experimental data and detailed protocols, to aid in methodological selection and application.
Introduction to this compound Analysis
This compound is widely used in veterinary medicine, leading to concerns about residues in animal-derived food products such as milk, muscle, and organs.[1][2] Effective monitoring requires sensitive and specific analytical methods to ensure food safety and adhere to regulatory limits, such as the Maximum Residue Levels (MRLs) established by the European Union.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for this type of analysis due to its high sensitivity, specificity, and versatility.[3] This guide will focus on LC-MS/MS (tandem mass spectrometry) methods, which are ideal for analyzing complex matrices.[3]
Comparative Analysis of LC-MS/MS Methods
The performance of an LC-MS/MS method is highly dependent on the sample matrix, sample preparation technique, and the specific instrumentation used. Below is a summary of performance characteristics from various validated methods for this compound determination in different biological matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Matrix | Sample Preparation | LC Column | Method | Linearity Range (µg/kg or µg/L) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | Reference |
| Bovine Milk, Animal Tissues | Acetonitrile Extraction, Hexane Partitioning | C18 | LC-ESI-MS/MS | 25 - 3000 µg/kg | Not Reported | Not Reported | 94.4 - 107.8 | [1] |
| Milk | McIlvaine Buffer Extraction, SPE (Oasis HLB) | C18 | LC-MS/MS | Not Reported | CCα: 15.30 µg/L | CCβ: 17.60 µg/L | 84.5 | [4] |
| Milk | SPE (Cu-Based Metal-Organic Framework) | Not Specified | HPLC-MS/MS | 10 - 200 µg/L | 0.013 ng/mL (as reported) | Not Reported | 92.3 - 97.2 | [2] |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification, SPE = Solid-Phase Extraction, CCα = Decision Limit, CCβ = Detection Capability. Data is presented as reported in the cited literature.
Experimental Methodologies and Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below is a representative protocol for the analysis of this compound in animal tissues and milk, based on established methods.[1]
Exemplary Protocol: this compound Analysis in Bovine Milk and Animal Tissues by LC-ESI-MS/MS
1. Sample Preparation:
-
Homogenization: Homogenize animal tissue samples. Milk samples can be used directly.
-
Internal Standard: Fortify a known quantity of the sample (e.g., 1 g of tissue or 1 mL of milk) with an appropriate amount of an internal standard, such as clindamycin.[1]
-
Extraction: Add acetonitrile to the sample, vortex thoroughly, and centrifuge to precipitate proteins and extract the analyte. Repeat the extraction step to ensure high recovery.[1]
-
Solvent Partitioning: Combine the acetonitrile extracts and add distilled water. Partition this mixture against hexane to remove lipids and fats.[1]
-
Final Preparation: The aqueous acetonitrile layer is collected for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 2.1 mm, 5 µm).[1]
-
Mobile Phase: A gradient mixture of 0.1% formic acid in acetonitrile and an ammonium formate buffer.[1]
-
Flow Rate: 0.2 mL/min.[1]
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Quantification: The ratio of the sum of the peak areas of the product ions for this compound to that of the internal standard is used for quantification against a calibration curve.[1]
Visualizing Analytical Processes
Diagrams are essential for understanding complex analytical workflows and molecular behavior in the mass spectrometer.
Experimental Workflow
The following diagram outlines the typical workflow for the determination of this compound residues in biological samples.
References
- 1. Quantitative analysis of this compound in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL PROCEDURE FOR THE DETERMINATION OF this compound AND TYLOSIN ANTIBIOTIC RESIDUES IN MILK BY LIQUID CHROMATOGRAPHY-COUPLED TANDEM MASS SPECTROMETRY (LC–MS/MS) - Universiteti i Tetoves [eprints.unite.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Detecting Lincomycin Resistance: A Comparative Guide to Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates rapid and accurate methods for detecting resistance genes in bacteria. This guide provides a comprehensive comparison of key genetic methods used to identify lincomycin resistance genes, equipping researchers with the knowledge to select the most appropriate technique for their specific needs. We delve into the methodologies of Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), Loop-Mediated Isothermal Amplification (LAMP), and Whole-Genome Sequencing (WGS), presenting their performance characteristics, experimental protocols, and a visual representation of their workflows.
Performance Comparison of Genetic Methods
The choice of a genetic detection method often depends on a balance of factors including sensitivity, specificity, turnaround time, cost, and the required level of information. The following table summarizes the key performance indicators of PCR, qPCR, LAMP, and WGS for the detection of this compound resistance genes.
| Method | Principle | Sensitivity | Specificity | Turnaround Time | Cost per Sample | Key this compound Resistance Genes Detected |
| PCR | Amplification of specific DNA sequences | High | High | 2-6 hours | Low | lnu(A), lnu(B), lnu(C), lnu(D), lnu(F), erm(A), erm(B), erm(C), lsa(A), vga(A) and others[1][2][3][4][5] |
| qPCR | Real-time detection of amplified DNA | Very High | Very High | 1-3 hours | Moderate | lnu(F), erm(A), erm(B) and quantification of 16 different this compound resistance genes[1][6][7] |
| LAMP | Isothermal amplification of DNA | Very High | High | < 1 hour | Low to Moderate | Primarily developed for other resistance genes, adaptable for this compound resistance genes[8][9][10] |
| WGS | Sequencing the entire bacterial genome | Comprehensive | Very High | 1-5 days | High (decreasing) | All known and potentially novel resistance genes[11][12][13][14][15][16] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each genetic detection method.
References
- 1. Quantification of this compound resistance genes associated with this compound residues in waters and soils adjacent to representative swine farms in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Note: Detection of antibiotic-resistance genes in commercial poultry and turkey flocks from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Development of aminoglycoside and β-lactamase resistance among intestinal microbiota of swine treated with this compound, chlortetracycline, and amoxicillin [frontiersin.org]
- 5. New lnu(C) Gene Conferring Resistance to this compound by Nucleotidylation in Streptococcus agalactiae UCN36 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound resistance genes associated with this compound residues in waters and soils adjacent to representative swine farms in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantification of this compound resistance genes associated with this compound residues in waters and soils adjacent to representative swine farms in China [frontiersin.org]
- 8. Development of a novel loop-mediated isothermal amplification assay for ß-lactamase gene identification using clinical isolates of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplex loop-mediated isothermal amplification (multi-LAMP) assay for rapid detection of mcr-1 to mcr-5 in colistin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Resistance | Detection with NGS [illumina.com]
- 15. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of Lincomycin on Mammalian Mitochondrial Protein Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the off-target effects of antibiotics on mammalian mitochondria is crucial for assessing drug safety and mechanism of action. This guide provides a comparative evaluation of lincomycin's effect on mammalian mitochondrial protein synthesis, benchmarked against the known inhibitors chloramphenicol and tetracycline. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Executive Summary
This compound, a lincosamide antibiotic, exhibits a markedly lower inhibitory effect on mammalian mitochondrial protein synthesis compared to tetracycline and chloramphenicol. Experimental data demonstrates that this compound's impact is minimal, with an IC50 value exceeding 400 μM. In stark contrast, tetracycline and chloramphenicol are potent inhibitors, with IC50 values of approximately 2.1 μM and 9.8-11.8 μM, respectively.[1] This significant difference in potency underscores the selective action of this compound against its primary bacterial target with minimal off-target effects on mammalian mitochondrial translation.
Comparative Analysis of Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound, chloramphenicol, and tetracycline on mammalian mitochondrial protein synthesis. The data was obtained from in vitro assays using isolated mitochondria from rat heart and liver.
| Antibiotic | Class | Target Organelle/Organism | IC50 (Rat Heart Mitochondria) | IC50 (Rat Liver Mitochondria) | Reference |
| This compound | Lincosamide | Bacteria | > 400 μM | > 400 μM | [1] |
| Chloramphenicol | Amphenicol | Bacteria & Mitochondria | 9.8 μM | 11.8 μM | [1] |
| Tetracycline | Tetracycline | Bacteria & Mitochondria | 2.1 μM | 2.1 μM | [1] |
Mechanism of Action and Downstream Signaling
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptide bond formation. Due to structural differences between bacterial and mammalian mitochondrial ribosomes, this compound's affinity for the latter is significantly lower, explaining its weak inhibitory effect.
In contrast, potent inhibitors of mitochondrial protein synthesis like chloramphenicol and tetracycline can lead to mitochondrial dysfunction. This triggers cellular stress responses, a key one being the Integrated Stress Response (ISR). Inhibition of mitochondrial translation leads to a stoichiometric imbalance of mitochondrial proteins, activating the mitochondrial protease OMA1. OMA1 then cleaves the DELE1 protein, which translocates to the cytosol and activates the HRI kinase. HRI, in turn, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as ATF4.
References
A Comparative Analysis of Lincomycin's Efficacy Across Diverse Bacterial Genera
For Immediate Release
This guide provides a comprehensive comparative study of the antibiotic lincomycin's effects on a range of clinically relevant bacterial genera. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's spectrum of activity and its variable impact on different bacterial species. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.
Executive Summary
This compound, a lincosamide antibiotic, primarily exhibits a bacteriostatic effect by inhibiting bacterial protein synthesis. Its efficacy is most pronounced against Gram-positive cocci, with notable activity against Staphylococcus and Streptococcus species. Conversely, its effectiveness against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is limited. This guide presents a detailed comparison of this compound's performance against several bacterial genera, supported by experimental data on Minimum Inhibitory Concentration (MIC) and zone of inhibition.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the effectiveness of this compound against various bacterial genera.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Genera
| Bacterial Genus & Species | Gram Stain | MIC Range (µg/mL) | Interpretation |
| Staphylococcus aureus | Gram-positive | 0.2 - 32[1] | Susceptible to Intermediate |
| Staphylococcus epidermidis | Gram-positive | ~0.5 (median) | Susceptible |
| Streptococcus pyogenes | Gram-positive | 0.04 - 0.8[1] | Susceptible |
| Enterococcus faecalis | Gram-positive | 1 - 32 | Intermediate to Resistant |
| Clostridium perfringens | Gram-positive | High resistance reported | Resistant |
| Escherichia coli | Gram-negative | ≥1024 | Resistant |
| Pseudomonas aeruginosa | Gram-negative | 100% resistant | Resistant[2] |
Table 2: Zone of Inhibition Diameters for this compound (2µg disc)
| Bacterial Genus & Species | Gram Stain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | Gram-positive | 15 - 22[3] | Susceptible |
| Escherichia coli | Gram-negative | No significant zone | Resistant |
| Clostridium perfringens | Gram-positive | < 17 | Resistant |
Experimental Protocols
The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and sterilized by filtration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Agar Disk Diffusion Method (Kirby-Bauer Test) for Susceptibility Testing
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antibiotic Disks: A paper disk impregnated with a standard concentration of this compound (e.g., 2 µg) is placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining antimicrobial susceptibility.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Concluding Remarks
The data clearly indicates that this compound is a narrow-spectrum antibiotic with significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. Its efficacy diminishes against other Gram-positive bacteria like Enterococcus faecalis and is largely ineffective against Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa. The primary mechanism of action is the inhibition of protein synthesis, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations against some susceptible strains.[4][5] The presented experimental protocols provide a standardized framework for the continued evaluation of this compound and other antimicrobial agents. This comparative guide serves as a valuable resource for informed decision-making in research and clinical settings.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper management and disposal of Lincomycin are critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific Environmental Health and Safety (EHS) protocols.[1][2]
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[3] Always prioritize personal and environmental safety by adhering to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][4][5]
-
Ventilation: Handle this compound powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or mists.[4][5][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][5] In case of contact, flush the affected area with plenty of water and seek medical attention if irritation persists.[6][7]
-
Environmental Protection: Prevent any release into the environment.[4][6] this compound is very toxic to aquatic life with long-lasting effects.[5] Spills should be contained with an inert absorbent material, collected, and placed in a sealed container for disposal.[6][8]
Core Disposal Principles
The fundamental principle for disposing of antibiotic waste is to prevent its entry into the environment, particularly sewer systems.[3][9]
-
Hazardous Chemical Waste: All forms of this compound waste, including pure antibiotic, stock solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][3][9]
-
No Drain Disposal: Disposing of this compound down the drain is strictly prohibited.[3] Wastewater treatment plants are generally not equipped to remove antibiotics, which can contribute to antibiotic resistance in the environment.[9]
-
Preferred Disposal Method: The recommended and most effective method for all this compound waste is high-temperature incineration through a licensed hazardous waste disposal service.[2][3][10] This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the safe segregation, collection, and disposal of this compound waste.
-
Segregation at the Source
-
Solid Waste: Collect unused this compound powder, contaminated items (e.g., weigh boats, spatulas, pipette tips), and used PPE in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Collect all high-concentration stock solutions, unused media containing this compound, and contaminated buffers in a separate, dedicated, and sealed hazardous waste container.[1][3][9]
-
Sharps: Dispose of any needles, syringes, or broken glass contaminated with this compound in a designated, puncture-proof sharps container rated for hazardous waste.[3]
-
-
Labeling
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and its approximate concentration and quantity.[3] Always follow your institution's specific labeling requirements.
-
-
Storage
-
Arrange for Disposal
Chemical Inactivation Protocol for Dilute Solutions
While incineration is the preferred method, chemical inactivation through hydrolysis may be considered for dilute aqueous solutions of this compound in specific situations, provided it is permitted by your institution and local regulations.[3] this compound degrades more rapidly in basic solutions.[3] This protocol must be validated on a small scale before full implementation.
Data Presentation: Parameters for this compound Hydrolysis
| Parameter | Value/Instruction |
| Alkaline Agent | 1 M Sodium Hydroxide (NaOH) |
| Target pH | 12 - 13 |
| Reaction Temperature | 50 - 60°C |
| Reaction Time | Minimum 24 hours with continuous stirring |
| Neutralizing Agent | 1 M Hydrochloric Acid (HCl) |
| Final pH | 6 - 8 |
Experimental Protocol: Hydrolysis of Dilute this compound Solutions
-
Alkalinization: While stirring the dilute this compound solution, slowly add 1 M NaOH until the pH reaches between 12 and 13.[3]
-
Heating and Incubation: Heat the basic solution to a temperature between 50-60°C. Maintain this temperature and continue stirring for at least 24 hours to facilitate complete hydrolysis.[3]
-
Cooling: After 24 hours, turn off the heat and allow the solution to cool to room temperature.[3]
-
Neutralization: Slowly add 1 M HCl to the cooled solution to neutralize it, bringing the pH to a range of 6 to 8.[3]
-
Final Disposal: Dispose of the resulting neutralized solution as chemical waste according to your institutional guidelines.[3] It should not be poured down the drain.
Mandatory Visualization
The following diagram illustrates the standard workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Standard workflow for this compound waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. benchchem.com [benchchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. paipharma.com [paipharma.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. washinhcf.org [washinhcf.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Lincomycin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lincomycin, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and first-aid protocols. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, especially in bulk processing operations or where direct contact is possible, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile) meeting EN374, ASTM F1001, or equivalent standards.[1] | To prevent skin contact with the drug product. |
| Eye Protection | Safety glasses or goggles conforming to EN166, ANSI Z87.1, or equivalent standards.[1] | To protect eyes from splashes or mists. |
| Skin and Body Protection | Impervious protective clothing or lab coat.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | If occupational exposure limits are exceeded or if dust, mist, or fumes are generated, use an appropriate respirator with a P3 filter or a HEPA filtration system.[1] | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage of this compound
Proper handling and storage are crucial to maintain the stability of this compound and the safety of laboratory personnel.
Procedural Guidance for Handling
-
Avoid Contact : Minimize direct contact with the skin, eyes, and clothing.[1]
-
Avoid Inhalation : Do not breathe vapor or mist.[1] Handle in a well-ventilated area or under a laboratory hood.[2]
-
Use Appropriate PPE : Always wear the recommended personal protective equipment as detailed in the table above.[1][3]
-
Engineering Controls : Utilize engineering controls such as general room ventilation. For processes that generate dust, mist, or fumes, use dust collectors or HEPA filtration systems to control airborne contamination levels.[1][4]
-
Hygiene : Wash hands thoroughly after handling.[3] Contaminated work clothing should not be allowed out of the workplace.[5]
Storage Conditions
-
Keep the container tightly closed.
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Wash with plenty of soap and water.[5] Remove contaminated clothing and shoes.[5] If skin irritation or rash occurs, seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[5] Continue to rinse for at least 10 minutes.[5] Get medical attention if irritation persists.[5] |
| Inhalation | Remove to fresh air and keep the patient at rest.[1] Seek medical attention immediately.[1] |
| Ingestion | Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and occupational exposure.
-
Waste Minimization : Practice waste minimization whenever possible.[1][4]
-
Regulations : Dispose of waste in accordance with all applicable local, regional, national, and international laws and regulations.[1][4]
-
Containers : Place waste in an appropriately labeled, sealed container for disposal.[1][4] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Environmental Release : Care should be taken to avoid environmental release.[1][4] The best available technology should be utilized to prevent environmental releases, which may include destructive techniques for waste and wastewater.[1][4] this compound is very toxic to aquatic life with long-lasting effects.[2]
Spill Management
In the event of a spill, follow these procedures to ensure safety and containment:
-
Evacuate : Non-essential personnel should be evacuated from the affected area.[1]
-
Protective Equipment : Personnel involved in the cleanup should wear appropriate personal protective equipment.[1]
-
Containment : Contain the source of the spill if it is safe to do so.[1]
-
Cleanup : Collect the spill with absorbent material and clean the spill area thoroughly.[1]
-
Disposal : Place the collected waste in a labeled, sealed container for proper disposal.[1]
Toxicological Data
The following table summarizes available acute toxicity data for this compound.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 13,900 mg/kg |
| LD50 | Rat | Oral | 1 g/kg |
| LD50 | Rat | Intraperitoneal | 1,900 mg/kg |
| LD50 | Rat | Subcutaneous | 9,778 mg/kg |
| LD50 | Mouse | Intraperitoneal | 1 g/kg |
Data sourced from Cayman Chemical Safety Data Sheet.[6]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
